N,N-Dimethylethylenediamine-d4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C4H12N2 |
|---|---|
分子量 |
92.18 g/mol |
IUPAC名 |
N',N'-bis(dideuteriomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C4H12N2/c1-6(2)4-3-5/h3-5H2,1-2H3/i1D2,2D2 |
InChIキー |
DILRJUIACXKSQE-LNLMKGTHSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N,N-Dimethylethylenediamine-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylethylenediamine-d4 is the deuterated isotopologue of N,N-Dimethylethylenediamine. Stable isotope-labeled compounds such as this compound are critical tools in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, and as internal standards for quantitative mass spectrometry. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, allowing for its use as a tracer or an internal standard in analytical methodologies. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility for researchers in the pharmaceutical and life sciences. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages data from its non-deuterated analog, N,N-Dimethylethylenediamine, to provide a thorough technical profile.
Chemical Identity and Physical Properties
This compound is a derivative of ethylenediamine (B42938) with two methyl groups attached to one of the nitrogen atoms and four deuterium atoms replacing four hydrogen atoms. The precise location of the deuterium atoms would be on the ethylenediamine backbone (ethane-1,2-diamine-d4).
Table 1: Physical and Chemical Properties of N,N-Dimethylethylenediamine (Non-Deuterated Analog)
| Property | Value | Reference |
| Molecular Formula | C4H8D4N2 | N/A |
| Molecular Weight | 92.19 g/mol (for d4) | Calculated |
| CAS Number | 108-00-9 (Non-deuterated) | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Boiling Point | 104-106 °C | [3] |
| Density | 0.807 g/mL at 20 °C | [3] |
| Refractive Index | n20/D 1.426 (lit.) | [3] |
| Flash Point | 11.7 °C (closed cup) | [4] |
| Solubility | Miscible with water, chloroform, and dichloromethane. | [4] |
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from methods used for similar deuterated amines. A potential pathway involves the reaction of a deuterated starting material, such as 2-bromoethane-1,1,2,2-d4-1-ol, with dimethylamine (B145610).
Hypothetical Experimental Protocol for Synthesis:
-
Reaction Setup: A reaction vessel is charged with 2-bromoethane-1,1,2,2-d4-1-ol and a suitable solvent, such as tetrahydrofuran (B95107) (THF).
-
Addition of Reagent: An excess of dimethylamine (as a solution in THF or as a gas) is slowly added to the reaction mixture at a controlled temperature, typically around 0 °C.
-
Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for a specified period, for example, 24 hours, to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound.
This is a representative protocol and would require optimization for specific laboratory conditions.
Analytical Characterization
The primary methods for characterizing this compound would be Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be simpler than its non-deuterated counterpart due to the absence of signals from the deuterated positions. The spectrum would primarily show signals corresponding to the methyl protons.
-
²H NMR (Deuterium NMR): This technique would confirm the positions of deuterium incorporation by showing a signal corresponding to the deuterated ethylenediamine backbone.
-
¹³C NMR: The carbon NMR spectrum would show shifts for the carbon atoms, and the carbons attached to deuterium would exhibit characteristic splitting patterns (C-D coupling).
Table 2: Representative ¹H NMR Data for N,N-Dimethylethylenediamine (Non-deuterated)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.22 | s | 6H | -N(CH₃)₂ |
| 2.65 | t | 2H | -CH₂-N(CH₃)₂ |
| 2.75 | t | 2H | -CH₂-NH₂ |
| 1.25 | s (broad) | 2H | -NH₂ |
Source: Adapted from publicly available spectral data for the non-deuterated compound. The ¹H NMR of the d4 version would lack the signals at 2.65 and 2.75 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the isotopic enrichment of this compound. The molecular ion peak in the mass spectrum would be observed at an m/z value corresponding to the deuterated compound (92.19).
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) |
| [M]+ | 92.19 |
| [M+H]+ | 93.20 |
Note: These are predicted values. Experimental values may vary slightly.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative bioanalysis using mass spectrometry.
Internal Standard for Mass Spectrometry
In quantitative LC-MS or GC-MS methods, a known amount of the deuterated internal standard is added to samples. Since the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[5] By comparing the peak area of the analyte to the peak area of the internal standard, accurate and precise quantification can be achieved, correcting for variations in sample preparation and instrument response.[6]
Mechanistic and Pharmacokinetic Studies
Deuterated compounds are also valuable in studying reaction mechanisms and the metabolic fate of drugs (pharmacokinetics). The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can provide insights into bond-breaking steps in metabolic pathways.
Experimental Workflows and Signaling Pathways
Workflow for Use as an Internal Standard
The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative mass spectrometry assay.
Molecular Structure
The following diagram shows the chemical structure of this compound.
Conclusion
This compound is a valuable tool for researchers, particularly in the fields of analytical chemistry and drug development. Its primary utility as an internal standard in mass spectrometry-based quantification allows for highly accurate and precise measurements of its non-deuterated counterpart in complex biological matrices. While specific experimental data for the deuterated form is limited, the well-characterized properties of N,N-Dimethylethylenediamine provide a strong foundation for its effective application. As the demand for robust analytical methods in pharmaceutical research continues to grow, the use of deuterated internal standards like this compound will remain a critical component of successful drug development programs.
References
- 1. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylethylenediamine, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. N,N-Dimethylethylenediamine = 98.0 GC 108-00-9 [sigmaaldrich.com]
- 4. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
An In-depth Technical Guide to the Core Chemical Properties of N,N-Dimethylethylenediamine
Core Chemical and Physical Properties
N,N-Dimethylethylenediamine, also known as N,N'-Dimethylethylenediamine, is a versatile diamine with a range of applications in industrial and laboratory settings. It is a colorless to pale yellow liquid and is recognized for its role as a building block in the synthesis of polymers, surfactants, and various specialty chemicals.[1]
Below is a summary of its key quantitative properties:
| Property | Value |
| Molecular Formula | C4H12N2 |
| Molecular Weight | 88.15 g/mol [1][2][3][4][5] |
| Molecular Weight (d4) | 92.17 g/mol |
| CAS Number | 110-70-3 (for N,N'-)[1][2][6], 108-00-9 (for N,N-)[3][4][7][8] |
| Boiling Point | 104-106 °C[7][8], 119 °C[5][6][9], 141-145 °C[1] |
| Melting Point | -70 °C[4] |
| Density | 0.807 g/mL at 20 °C[4][7][8], 0.819 g/mL at 20 °C[5][9], 0.82 g/mL[1] |
| Refractive Index | n20/D 1.426[8], n20/D 1.43[1], n20/D 1.431[9] |
| Flash Point | 11.7 °C (53.1 °F) - closed cup[8], 26 °C (78.8 °F) - closed cup[9], 75 °F[4] |
| Water Solubility | Miscible[4] |
Applications in Research and Development
N,N-Dimethylethylenediamine is a valuable compound in several areas of chemical research and drug development:
-
Polymer Chemistry : It serves as a curing agent for epoxy resins, enhancing the mechanical and thermal properties of the resulting polymers.[1][5] It also acts as a crosslinking agent in the manufacturing of durable materials.[1]
-
Pharmaceutical Synthesis : This diamine is a crucial building block for the synthesis of various pharmaceuticals and their intermediates.[1][5]
-
Catalysis : It functions as a ligand in various metal-catalyzed reactions, such as copper-catalyzed cyanations of aryl bromides and C-H arylation of unactivated benzene.
-
Corrosion Inhibition : It is used in formulations to protect metals from corrosion.[1][5]
-
Carbon Dioxide Capture : Research has shown its utility in enhancing the adsorption of carbon dioxide.[9][10]
Experimental Protocols
Synthesis of N-Boc-N,N'-dimethylethylenediamine
A representative protocol for the protection of N,N'-dimethylethylenediamine is the synthesis of its N-Boc derivative:
-
Dissolution : Dissolve 8.8 g of N,N'-dimethylethylenediamine in 200 ml of tetrahydrofuran (B95107).
-
Addition : Over a period of 10 minutes, add a solution of 4.36 g of di-t-butyldicarbonate in 30 mL of tetrahydrofuran to the N,N'-dimethylethylenediamine solution.
-
Reaction : Allow the reaction to proceed for 72 hours.
-
Workup : Evaporate the solvent. Partition the resulting residue between ether and potassium bicarbonate (KHCO3).
-
Isolation : Dry the organic layer with magnesium sulfate (B86663) (MgSO4) and then evaporate the solvent to yield the N-Boc-N,N'-dimethylethylenediamine product.[11]
Safety and Handling
N,N-Dimethylethylenediamine is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[2][6][12][13] It is also harmful if swallowed or in contact with skin.[3]
Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[6][12]
-
Use in a well-ventilated area.[12]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[13][14]
-
Ground and bond the container and receiving equipment to prevent static discharge.[12][14]
Incompatible Materials:
Visualizations
Caption: Logical relationships of N,N-Dimethylethylenediamine.
Caption: General workflow for a copper-catalyzed reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N,N'-Dimethylethylenediamine | C4H12N2 | CID 8070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 108-00-9,N,N-Dimethylethylenediamine | lookchem [lookchem.com]
- 5. N,N'-Dimethylethylenediamine [myskinrecipes.com]
- 6. fishersci.com [fishersci.com]
- 7. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]
- 8. N,N-二甲基乙二胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. N,N′-二甲基乙二胺 85% | Sigma-Aldrich [sigmaaldrich.com]
- 10. N,N'-Dimethylethylenediamine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. prepchem.com [prepchem.com]
- 12. chemos.de [chemos.de]
- 13. utsi.edu [utsi.edu]
- 14. assets.thermofisher.com [assets.thermofisher.com]
N,N-Dimethylethylenediamine-d4: A Technical Guide for Researchers
CAS Number: 1818845-47-4
This technical guide provides an in-depth overview of N,N-Dimethylethylenediamine-d4, a deuterated derivative of N,N-Dimethylethylenediamine. The information is tailored for researchers, scientists, and professionals in drug development and analytical chemistry. This document covers the compound's properties, synthesis, and applications, with a focus on its role as an internal standard in quantitative analysis.
Core Physicochemical and Isotopic Data
This compound is a stable, isotopically labeled compound. The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantitative studies of its non-labeled counterpart.
| Property | Value | Reference |
| CAS Number | 1818845-47-4 | [1][2] |
| Unlabeled CAS Number | 108-00-9 | [1] |
| Molecular Formula | C₄H₈D₄N₂ | [1] |
| Molecular Weight | 92.18 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | 0.836 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 9.59 ± 0.10 | [2] |
| SMILES | [2H]C([2H])N(C([2H])[2H])CCN | [1] |
| InChI | InChI=1S/C4H12N2/c1-6(2)4-3-5/h3-5H2,1-2H3/i1D2,2D2 | [2] |
| Storage Conditions | -20°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month). | [1] |
Synthesis Pathway
The synthesis of deuterated amines, such as this compound, can be achieved through various methods. A plausible synthetic route, based on general methods for preparing deuterated diamines, involves a multi-step process. This typically includes the reaction of a deuterated precursor with an appropriate amine. For instance, a method for preparing a similar deuterated compound, N,N,N'-trimethylethylenediamine, involves a dechlorination aminolysis reaction. A generalized synthetic pathway for this compound is proposed below.
Caption: Plausible synthetic pathway for this compound.
Applications in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative mass spectrometry, such as GC-MS or LC-MS/MS.[1] Its utility stems from its chemical and physical similarity to the endogenous or unlabeled N,N-Dimethylethylenediamine, while its increased mass allows for clear differentiation in a mass spectrometer.
The unlabeled form, N,N-Dimethylethylenediamine, is used in various chemical syntheses and as a derivatizing agent. For example, it is used for the derivatization of short-chain fatty acids (SCFAs) to enhance their detection by LC-MS/MS. In such analyses, the deuterated form serves as an ideal internal standard to correct for variability during sample preparation and analysis.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS assay.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocols
General Protocol for Use as an Internal Standard in LC-MS/MS
This protocol provides a general framework for using this compound as an internal standard for the quantification of unlabeled N,N-Dimethylethylenediamine.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of N,N-Dimethylethylenediamine and dissolve it in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve a range of concentrations that cover the expected sample concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Spike each calibration standard and QC sample with a fixed concentration of the this compound internal standard working solution.
3. Sample Preparation:
-
To a known volume or weight of the biological sample, add the same fixed amount of the this compound internal standard.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.
-
If derivatization is required, perform the reaction after extraction.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared samples, calibration standards, and QC samples into the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte from other matrix components. The analyte and internal standard should have nearly identical retention times.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard using multiple reaction monitoring (MRM).
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in all samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Derivatization of Carboxylic Acids with N,N-Dimethylethylenediamine
The unlabeled N,N-Dimethylethylenediamine is used as a derivatizing agent to improve the ionization efficiency of carboxylic acids in mass spectrometry. The following diagram illustrates this reaction, for which this compound would be used as an internal standard for accurate quantification.
Caption: Derivatization of a carboxylic acid with N,N-Dimethylethylenediamine.
Conclusion
This compound is a valuable tool for researchers in analytical and medicinal chemistry. Its primary role as an internal standard ensures the accuracy and reliability of quantitative methods for its unlabeled analog. The experimental protocols and workflows provided in this guide offer a foundation for the application of this compound in rigorous scientific research.
References
Synthesis of Deuterated N,N-Dimethylethylenediamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways for preparing deuterated isotopologues of N,N-Dimethylethylenediamine. The strategic incorporation of deuterium (B1214612) into molecules is a critical tool in drug discovery and development, offering the potential to modulate metabolic pathways and enhance pharmacokinetic profiles. This document details the synthesis of N,N-di(methyl-d3)-ethylenediamine (D6) and N,N-dimethyl-ethylenediamine-d4, providing adaptable experimental protocols and expected quantitative data.
Introduction to Deuterated Compounds
Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling its mass. This mass difference can lead to a significant kinetic isotope effect (KIE) when a carbon-deuterium bond is cleaved in a rate-determining step of a metabolic pathway. By selectively replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of drug metabolism can be slowed, potentially leading to improved pharmacokinetic properties such as increased half-life and reduced dosing frequency. N,N-Dimethylethylenediamine is a common scaffold and building block in medicinal chemistry, making its deuterated analogues valuable tools for researchers.
Synthetic Pathways and Methodologies
Two primary strategies for the synthesis of deuterated N,N-Dimethylethylenediamine are presented: one focusing on deuteration of the methyl groups (D6) and the other on the ethylenediamine (B42938) backbone (D4).
Synthesis of N,N-di(methyl-d3)-ethylenediamine (D6-DMEDA)
The synthesis of the D6 analogue can be efficiently achieved through the reaction of ethylenediamine with a deuterated methylating agent, such as iodomethane-d3 (B117434).
-
Reaction Setup: To a solution of ethylenediamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Addition of Deuterated Reagent: Add iodomethane-d3 (2.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours, monitoring the reaction progress by GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by fractional distillation to yield pure N,N-di(methyl-d3)-ethylenediamine.
Synthesis of N,N-dimethyl-ethylenediamine-d4 (D4-DMEDA)
The D4 isotopologue is synthesized by reacting 1,2-dibromoethane-d4 (B144223) with dimethylamine (B145610). The deuterated starting material, 1,2-dibromoethane-d4, can be prepared from acetylene-d2.
-
Reaction Setup: Charge a high-pressure autoclave with an aqueous solution of dimethylamine (excess) and sodium hydroxide.
-
Addition of Deuterated Reagent: Add 1,2-dibromoethane-d4 (1.0 eq) to the autoclave.
-
Reaction Conditions: Seal the autoclave and heat to 100-120 °C for 6-8 hours. The pressure will increase during the reaction.
-
Work-up: After cooling, carefully vent the autoclave. Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by fractional distillation.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of deuterated N,N-Dimethylethylenediamine analogues. These values are based on typical yields and purities achieved in similar synthetic procedures.
| Parameter | N,N-di(methyl-d3)-ethylenediamine (D6-DMEDA) | N,N-dimethyl-ethylenediamine-d4 (D4-DMEDA) |
| Molecular Formula | C4H6D6N2 | C4H8D4N2 |
| Molecular Weight | 94.20 g/mol | 92.18 g/mol |
| Theoretical Yield | Based on starting ethylenediamine | Based on starting 1,2-dibromoethane-d4 |
| Expected Yield | 60-75% | 55-70% |
| Isotopic Purity | >98 atom % D | >98 atom % D |
| Chemical Purity | >99% (by GC) | >99% (by GC) |
Table 1: Summary of Quantitative Data for Deuterated DMEDA Synthesis.
Characterization and Analysis
The successful synthesis and purity of the deuterated products must be confirmed through various analytical techniques.
-
Mass Spectrometry (MS): ESI-HRMS is a powerful tool for determining the isotopic purity of the final compound by analyzing the relative abundance of the different isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show a significant reduction or absence of signals corresponding to the deuterated positions.
-
²H NMR: Will show signals at the chemical shifts corresponding to the positions of deuterium incorporation.
-
¹³C NMR: Can be used to confirm the carbon skeleton of the molecule.
-
Conclusion
The synthetic routes outlined in this guide provide a robust framework for the preparation of deuterated N,N-Dimethylethylenediamine isotopologues. These deuterated building blocks are invaluable for researchers in the field of drug development, enabling detailed studies into metabolic stability and the potential for therapeutic enhancement through the kinetic isotope effect. The provided protocols can be adapted and optimized for specific research needs, contributing to the advancement of deuterated drug discovery.
An In-depth Technical Guide to N,N-Dimethylethylenediamine-d4
For researchers, scientists, and professionals in drug development, understanding the properties and applications of isotopically labeled compounds is crucial for accurate analytical measurements. This guide provides a comprehensive overview of N,N-Dimethylethylenediamine-d4, a deuterated analog of N,N-Dimethylethylenediamine. This document details its core molecular information, relevant physicochemical properties, and its primary application as an internal standard in quantitative analysis.
Core Molecular and Physical Properties
This compound is a stable, isotopically labeled form of N,N-Dimethylethylenediamine where four hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, which is the key feature for its use in mass spectrometry-based quantification.
| Property | Value |
| Chemical Formula | C4H8D4N2 |
| Molecular Weight | 92.18 g/mol |
| Appearance | Not specified, typically a liquid |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Not specified |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative analysis, particularly in chromatography coupled with mass spectrometry (MS).
Internal Standard for Mass Spectrometry:
In quantitative MS techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard is essential for accurate and precise quantification of an analyte in a complex matrix. This compound serves as an ideal internal standard for the quantification of N,N-Dimethylethylenediamine.
The principle behind its use lies in isotope dilution mass spectrometry. A known amount of the deuterated standard is added to a sample at the beginning of the analytical process. Since the deuterated standard is chemically and physically almost identical to the non-deuterated analyte, it experiences the same variations during sample preparation, injection, and ionization. By measuring the ratio of the signal from the analyte to the signal from the internal standard, any experimental variations can be normalized, leading to highly accurate and reliable results.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis.
Experimental Protocol: Use as an Internal Standard
A general protocol for using this compound as an internal standard for the quantification of N,N-Dimethylethylenediamine in a biological matrix is as follows:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of N,N-Dimethylethylenediamine (the analyte) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (the internal standard) in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the analyte stock solution to prepare a series of calibration standards at different concentrations.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Spike each calibration standard and QC sample with a fixed amount of the internal standard solution.
-
-
Sample Preparation:
-
To an aliquot of the biological sample (e.g., plasma, urine), add the same fixed amount of the internal standard solution as used for the calibration standards.
-
Perform a sample clean-up procedure, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering matrix components.
-
Evaporate the cleaned-up sample to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples, calibration standards, and QCs onto an appropriate LC column for chromatographic separation.
-
Use a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Logical Relationship of Internal Standardization
The following diagram illustrates the logical relationship that underpins the use of an internal standard for accurate quantification.
Technical Guide on the Isotopic Purity of N,N-Dimethylethylenediamine-d4
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of N,N-Dimethylethylenediamine-d4. This deuterated compound is a valuable tool in various research applications, particularly as an internal standard in quantitative bioanalytical methods using mass spectrometry. Ensuring high isotopic purity is critical for the accuracy and reliability of such assays. This document outlines the standard analytical methodologies for determining isotopic enrichment and provides a framework for interpreting the resulting data.
Quantitative Analysis of Isotopic Purity
The quality of this compound is defined by its isotopic purity, which is assessed by measuring the distribution of its isotopologues—molecules that differ only in their isotopic composition. The target molecule is the d4 species. The presence of lower-deuterated forms (d0, d1, d2, d3) represents isotopic impurities. The isotopic enrichment is the mole fraction of the deuterium (B1214612) isotope expressed as a percentage.[1]
The data presented in Table 1 is representative of a typical batch of this compound and is intended for illustrative purposes. For specific data, users must refer to the Certificate of Analysis provided by the supplier for a particular lot number.
Table 1: Representative Isotopic Distribution for this compound
| Isotopologue | Designation | Representative Abundance (%) |
| N,N-Dimethylethylenediamine-d0 | d0 | < 0.1 |
| N,N-Dimethylethylenediamine-d1 | d1 | < 0.5 |
| N,N-Dimethylethylenediamine-d2 | d2 | < 1.0 |
| N,N-Dimethylethylenediamine-d3 | d3 | < 2.0 |
| This compound | d4 | > 98.0 |
Experimental Protocols
The determination of isotopic purity and the confirmation of deuterium label positions are primarily accomplished through a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] These techniques provide quantitative data on isotopic distribution and structural integrity.
Protocol 1: Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general method for determining the isotopic distribution of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).[4][5]
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition.[6]
2. Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: Implement a suitable gradient to ensure the analyte is well-retained and elutes as a sharp peak.
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 5 µL.[6]
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6][7]
-
Scan Mode: Full scan from m/z 80-100.
-
Resolution: Set to a high resolution (e.g., >70,000) to resolve all isotopic peaks clearly.[6]
-
Data Acquisition: Acquire data in centroid mode.[6]
4. Data Analysis:
-
Extract the ion chromatograms for the protonated molecule [M+H]⁺ of each expected isotopologue (d0 to d4).
-
Integrate the peak areas for all observed isotopologues.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of d4 peak / Sum of areas of all isotopologue peaks) x 100[6]
Protocol 2: Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is used to confirm the position of the deuterium labels and can provide insights into the isotopic purity.[2] Both ¹H (Proton) and ²H (Deuterium) NMR are valuable.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).
2. ¹H NMR Spectroscopy:
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with that of an unlabeled N,N-Dimethylethylenediamine standard. The significant reduction or complete absence of proton signals at the expected positions of deuteration confirms the correct labeling.[8][9]
3. ²H NMR Spectroscopy:
-
Acquisition: Acquire a one-dimensional ²H NMR spectrum. This technique is particularly useful for highly deuterated compounds.[8]
-
Analysis: A strong signal should be observed in the chemical shift region corresponding to the labeled positions. This directly confirms the presence and chemical environment of the deuterium atoms.[8][9] The integration of this peak can be used to quantify the deuterium enrichment.[10]
Visualization of Workflow
The logical flow from sample analysis to final purity determination is a critical process in quality control for deuterated standards. The following diagram illustrates this general workflow.
Caption: Isotopic Purity Assessment Workflow.
References
- 1. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety Data for N,N'-Dimethylethylenediamine
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the known safety data for N,N'-Dimethylethylenediamine, including its physicochemical properties, toxicological profile, and emergency handling procedures.
Physicochemical Properties
The following table summarizes the key physicochemical properties of N,N'-Dimethylethylenediamine.
| Property | Value | References |
| Molecular Formula | C₄H₁₂N₂ | [1][2][3][4] |
| Molecular Weight | 88.15 g/mol | [1][2][3][4] |
| Appearance | Clear, colorless to light yellow liquid | [2][4][5] |
| Boiling Point | 118-119 °C | [1][3][6] |
| Density | 0.818 - 0.819 g/mL at 20 °C | [1][3][6] |
| Vapor Pressure | 20.6 mmHg | [2] |
| Flash Point | 28 °C (82.4 °F) | [1][3] |
| Refractive Index | ~1.43 | [1][4][6] |
| Solubility | Miscible with water, chloroform, and dichloromethane. | [1][5][7] |
Toxicological Data
N,N'-Dimethylethylenediamine is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also flammable. The available quantitative toxicological data is presented below.
| Test | Species | Route | Value | References |
| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 1135 mg/kg | [8][9] |
| LD₅₀ (Lethal Dose, 50%) | Mouse | Oral | 1200 mg/kg | [8] |
| LDLo (Lowest Published Lethal Dose) | Mouse | Intraperitoneal | 120 mg/kg | [10] |
Summary of Health Hazards:
-
Eye Contact: Causes serious eye damage.[1]
-
Inhalation: Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[2]
-
Ingestion: Harmful if swallowed and may cause gastrointestinal tract burns.[8]
Experimental Protocols
The safety data sheets for N,N'-Dimethylethylenediamine indicate that it is corrosive to skin and eyes, but they do not detail the specific experimental protocols used for this determination. The assessment of skin and eye corrosion/irritation potential is typically performed following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies described below are the standard in vivo and in vitro tests used for regulatory hazard classification.
Acute Dermal Corrosion/Irritation Testing (OECD Guideline 404)
This test evaluates a substance's potential to cause reversible (irritation) or irreversible (corrosion) skin damage.
Principle: The test substance is applied to a small area of skin on a single experimental animal, typically an albino rabbit.[11][12][13][14] The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals after a 4-hour exposure period.[12][14]
Methodology:
-
Animal Preparation: A small patch of fur is clipped from the dorsal area of the test animal 24 hours before the test.[11]
-
Substance Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids, moistened to form a paste) of the test substance is applied to the shaved skin and covered with a gauze patch and semi-occlusive dressing.[12][15]
-
Exposure: The dressing is held in place for a 4-hour exposure period.[12][14]
-
Observation: After exposure, the patch is removed, and the skin is cleansed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[12] Observations may continue for up to 14 days to assess the reversibility of the effects.[12][13]
-
Scoring: The severity of skin reactions is graded according to a numerical scoring system. If irreversible skin damage, such as necrosis or ulceration, is observed, the substance is classified as corrosive.[11][14][15]
Acute Eye Irritation/Corrosion Testing (OECD Guideline 405)
This test is designed to determine the potential of a substance to produce irritation or corrosion in the eye.
Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit, with the untreated eye serving as a control.[16][17][18][19] The eyes are then examined for lesions of the cornea, iris, and conjunctiva.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Substance Instillation: The test substance is gently instilled into the conjunctival sac of one eye after the lower eyelid is gently pulled away from the eyeball. The eyelids are then held together for about one second.[16][17]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[18] The degree of eye irritation is scored based on the opacity of the cornea, the reaction of the iris to light, and redness and swelling of the conjunctiva.
-
Classification: The scores, along with the nature and reversibility of the lesions, determine the classification of the substance. Substances causing irreversible eye damage are classified as corrosive.[18] To reduce animal suffering, a weight-of-the-evidence analysis and in vitro testing are strongly recommended before any in vivo testing is conducted.[16][17]
Emergency Response and Handling
Logical Workflow for Chemical Spill Response
A critical aspect of working safely with hazardous chemicals is being prepared for accidental spills. The following diagram illustrates a logical workflow for responding to a spill of N,N'-Dimethylethylenediamine.
Caption: A stepwise workflow for the safe cleanup of an N,N'-Dimethylethylenediamine spill.
References
- 1. N,N'-Dimethylethylenediamine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. N,N'-Dimethylethylenediamine | C4H12N2 | CID 8070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. matrixscientific.com [matrixscientific.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N,N-Dimethylethylenediamine [chembk.com]
- 6. N,N -Dimethylethylenediamine 98 110-70-3 [sigmaaldrich.com]
- 7. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. RTECS NUMBER-KV2801750-Chemical Toxicity Database [drugfuture.com]
- 11. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 12. oecd.org [oecd.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]
- 15. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. oecd.org [oecd.org]
- 19. catalog.labcorp.com [catalog.labcorp.com]
physical properties of N,N-Dimethylethylenediamine-d4
An In-depth Technical Guide on the Physical Properties and Applications of N,N-Dimethylethylenediamine-d4
Introduction
This compound is the deuterated isotopologue of N,N-Dimethylethylenediamine. This designation indicates that four hydrogen atoms on the ethylamine (B1201723) backbone have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it a valuable tool for researchers, particularly in analytical and drug development fields. Its primary application is as an internal standard for quantitative analysis using mass spectrometry (MS), where its chemical similarity to the non-labeled analyte and distinct mass difference allow for precise and accurate quantification. This guide provides an overview of its physical properties, general experimental protocols for their determination, and a typical experimental workflow where it is employed.
Physical and Chemical Properties
Precise experimental data for the physical properties of the deuterated form are not widely published. However, the physical properties are expected to be very similar to the non-deuterated (protio) analogue, N,N-Dimethylethylenediamine. The most significant difference is the molecular weight, which is higher due to the presence of four deuterium atoms.
| Property | Value | Notes |
| Chemical Name | This compound | |
| Synonyms | 2-(Dimethylamino)ethylamine-d4 | |
| Molecular Formula | C₄H₈D₄N₂ | |
| Molecular Weight | 92.19 g/mol | Calculated |
| CAS Number | 1246816-47-8 | |
| Appearance | Colorless liquid[1] | Based on non-deuterated analogue |
| Boiling Point | ~104-107 °C[1][2] | Based on non-deuterated analogue |
| Density | ~0.807 g/mL at 20 °C[2][3] | Based on non-deuterated analogue |
| Refractive Index | ~1.426 at 20 °C | Based on non-deuterated analogue |
| Solubility | Miscible with chloroform (B151607) and dichloromethane[2][4] | Based on non-deuterated analogue |
Note: Except for the molecular formula, molecular weight, and CAS number, the data presented is for the non-deuterated analogue, N,N-Dimethylethylenediamine (CAS: 108-00-9), and serves as a close approximation.
Experimental Protocols
The determination of the physical properties listed above follows standard laboratory procedures. Below are generalized methodologies for these key experiments.
1. Determination of Boiling Point
The boiling point of a liquid can be determined using distillation.
-
Apparatus: A standard distillation setup is used, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The liquid sample is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.
-
2. Determination of Density
Density is typically measured using a pycnometer or a digital density meter.
-
Apparatus: A pycnometer (a glass flask with a precise volume), and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the sample liquid, ensuring no air bubbles are present. The temperature of the liquid is allowed to equilibrate to a specific value (e.g., 20°C).
-
The filled pycnometer is weighed again.
-
The weight of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
3. Determination of Refractive Index
The refractive index is measured using a refractometer, often an Abbé refractometer.
-
Apparatus: A calibrated refractometer.
-
Procedure:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20°C.
-
Application Workflow: Use as an Internal Standard
As a deuterated compound, this compound is an ideal internal standard (IS) for quantifying its non-deuterated counterpart in biological or environmental samples via Liquid Chromatography-Mass Spectrometry (LC-MS). The workflow ensures analytical precision by correcting for variations during sample preparation and analysis.
Caption: Workflow for quantification using a deuterated internal standard.
References
Navigating the Acquisition of N,N-Dimethylethylenediamine-d4: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, obtaining specific deuterated compounds is a critical step in various analytical and metabolic studies. This technical guide provides an in-depth overview of the commercial landscape for N,N-Dimethylethylenediamine-d4, offering a practical approach for its acquisition in the absence of off-the-shelf availability.
While N,N-Dimethylethylenediamine is readily available from numerous chemical suppliers, its deuterated counterpart, this compound, is not a standard catalog item. Extensive searches have revealed a lack of direct commercial suppliers for this specific isotopically labeled compound. However, the primary route for obtaining this compound is through custom synthesis services offered by specialized chemical companies.
Custom Synthesis: The Viable Pathway
Several companies with expertise in stable isotope labeling and custom organic synthesis can produce this compound on demand. These services provide researchers with the flexibility to specify the desired isotopic purity and quantity. Below is a summary of potential custom synthesis providers.
Table 1: Commercial Suppliers for Custom Synthesis of Deuterated Compounds
| Supplier | Services Offered | Key Features |
| ResolveMass Laboratories Inc. | Custom synthesis of deuterated chemicals.[1][2] | Specializes in tailor-made deuterated molecules, emphasizing purity and reproducibility for pharmaceutical, analytical, and materials science applications.[1][2] |
| Alfa Chemistry | Custom synthesis of stable isotope compounds, including deuterated molecules.[3] | Offers expertise in a wide range of reaction types and advanced isotope labeling techniques to meet specific client requirements for drug discovery and development.[3] |
| MedChemExpress | Custom synthesis of stable isotope-labeled compounds, including those with deuterium.[4] | Provides synthesis of various stable isotope-labeled compounds with a focus on high purity and isotopic enrichment, supported by a strong technical team.[4] |
| Moravek, Inc. | Custom organic synthesis of stable-labeled compounds using isotopes like deuterium, carbon-13, and nitrogen-15.[5] | Experienced in developing efficient synthetic routes for small-scale quantities (mg-g) of custom compounds.[5] |
Conceptual Experimental Workflow for Custom Synthesis
While specific synthetic routes are proprietary to the custom synthesis provider, a general conceptual workflow can be outlined based on established chemical principles and related deuteration methodologies. A plausible approach for the synthesis of this compound would involve the use of a deuterated starting material.
A patent for a related compound, deuterated N,N,N'-trimethylethylenediamine, suggests a synthetic strategy involving the reaction of deuterated 2-chloro-N,N-dimethylethylamine hydrochloride with monomethylamine.[6] Adapting this, a potential synthesis of this compound could start from a deuterated ethylene (B1197577) precursor.
Below is a conceptual workflow diagram illustrating the key stages of a custom synthesis project.
Detailed Methodologies: A Hypothetical Approach
The following outlines a hypothetical, high-level experimental protocol for the synthesis of this compound. This is for illustrative purposes, as the actual methodology will be developed by the chosen custom synthesis provider.
Objective: To synthesize this compound from a commercially available deuterated starting material.
Proposed Reaction: Reductive amination of a deuterated aminoacetaldehyde derivative with dimethylamine (B145610), followed by reduction.
Materials:
-
Aminoacetaldehyde-d2 diethyl acetal (B89532) (or other suitable deuterated C2 precursor)
-
Dimethylamine
-
Reducing agent (e.g., sodium borohydride)
-
Deuterated solvents (for reaction and analysis)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Formation of the Imine: The deuterated aminoacetaldehyde derivative would be reacted with dimethylamine under conditions that favor the formation of the corresponding deuterated imine.
-
Reduction to the Amine: The resulting imine would then be reduced in situ using a suitable reducing agent to yield this compound.
-
Work-up and Purification: The reaction mixture would be quenched, and the product extracted using an appropriate solvent. Purification would likely be achieved through distillation or column chromatography to achieve the desired purity.
-
Characterization: The final product would be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and extent of deuteration and by Mass Spectrometry (MS) to confirm the molecular weight.
Logical Relationship in Drug Development
The use of deuterated compounds like this compound is integral to modern drug discovery and development. The diagram below illustrates the logical relationship and the role of such compounds.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. moravek.com [moravek.com]
- 6. CN112079728B - Deuterated N, N, N' -trimethylethylenediamine compound and preparation method thereof - Google Patents [patents.google.com]
Navigating the Handling of N,N-Dimethylethylenediamine-d4: A Technical Guide to Stability and Storage
For Immediate Release
This technical guide provides an in-depth analysis of the stability and storage protocols for N,N-Dimethylethylenediamine-d4, a deuterated analog of a crucial diamine ligand and building block in pharmaceutical and chemical research. Aimed at researchers, scientists, and professionals in drug development, this document outlines best practices for maintaining the integrity and purity of this isotopically labeled compound.
Overview and General Properties
This compound is a valuable tool in mechanistic studies, quantitative bioanalysis, and as an internal standard in mass spectrometry-based assays. The incorporation of deuterium (B1214612) atoms at the ethylenediamine (B42938) backbone offers a distinct mass shift, facilitating its use in tracer studies and pharmacokinetic research. While specific stability data for the deuterated species is not extensively published, the general chemical properties are largely governed by the parent molecule, N,N-Dimethylethylenediamine. The following recommendations are based on the known characteristics of its non-deuterated analogs and general principles for handling deuterated compounds.
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to prevent degradation and maintain the isotopic purity of this compound. The compound is a flammable and corrosive liquid, necessitating stringent safety measures.[1][2][3][4][5]
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated place.[1][2][4][5] Generally, storage at temperatures below 30°C is recommended.[6][7] | Minimizes volatility, prevents pressure build-up in containers, and reduces the rate of potential degradation reactions.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidation and reaction with atmospheric carbon dioxide and moisture.[8] |
| Container | Keep container tightly closed.[1][2][4] Use containers made of compatible materials such as high-density polyethylene (B3416737) (HDPE) or glass.[2][7] | Prevents contamination and evaporation. Avoids reaction between the amine and the container material.[7] |
| Light | Protect from sunlight and other sources of ignition.[1] | Amines can be sensitive to light, which may catalyze degradation. |
| Ventilation | Store in a well-ventilated area.[1][2][4][7][9] | Disperses flammable and potentially harmful vapors.[7] |
Chemical Stability and Incompatibilities
This compound is expected to be stable under recommended storage conditions.[5] However, it is a reactive substance that is incompatible with several classes of chemicals.
Table 2: Incompatible Materials and Conditions to Avoid
| Incompatible Materials | Conditions to Avoid | Potential Hazards |
| Strong oxidizing agents | Heat, sparks, open flames, and other ignition sources.[1][2][3][4][5] | Vigorous or explosive reactions. |
| Acids, acid chlorides, acid anhydrides[5] | Contact with acidic conditions. | Exothermic and potentially violent reactions. |
| Carbon dioxide[5] | Exposure to air. | Formation of carbamates. |
| Moisture | Humid environments. | Amines are hygroscopic and can absorb water, potentially leading to degradation or altered reactivity.[7] |
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, the stability of this compound should be verified under the specific conditions of its intended use. The following are generalized protocols for assessing the stability of the compound.
Protocol for Long-Term Stability Testing
This protocol is designed to evaluate the stability of this compound over an extended period under controlled storage conditions.
-
Sample Preparation: Aliquot the test sample of this compound into several vials made of an inert material (e.g., amber glass).
-
Initial Analysis (Time Zero): Analyze an initial set of samples to determine the initial purity and concentration using a validated analytical method (e.g., GC-MS or LC-MS).
-
Storage: Store the remaining vials under the desired long-term storage conditions (e.g., 2-8°C, protected from light).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of vials and allow them to equilibrate to ambient temperature.
-
Analysis: Analyze the samples using the same analytical method as in the initial analysis.
-
Data Evaluation: Compare the purity and concentration of the stored samples to the initial measurements to determine the extent of degradation.
Protocol for Freeze-Thaw Stability
This protocol assesses the stability of this compound when subjected to repeated freezing and thawing cycles.
-
Sample Preparation: Prepare multiple aliquots of the compound in a relevant solvent or matrix.
-
Initial Analysis (Time Zero): Analyze a subset of the aliquots to establish the initial concentration.
-
Freeze-Thaw Cycles: Subject the remaining aliquots to a minimum of three freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature.
-
Final Analysis: After the final thaw, analyze the samples.
-
Data Comparison: Compare the final concentrations to the initial concentrations to assess for degradation.
Protocol for Solution Stability
This protocol evaluates the stability of this compound in a specific solvent or formulation at a given temperature.
-
Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration.
-
Storage: Store the solution under the specified conditions (e.g., room temperature, 2-8°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution for analysis.
-
Analysis: Analyze each aliquot to determine the concentration of the compound.
-
Degradation Profile: Plot the concentration of this compound against time to determine the rate of degradation.
Visualized Workflows and Relationships
To further clarify the handling and testing procedures, the following diagrams illustrate key workflows and logical relationships.
Caption: Logical workflow for the safe handling and storage of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Conclusion
References
- 1. chemos.de [chemos.de]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. benchchem.com [benchchem.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
Technical Guide: Solubility of N,N-Dimethylethylenediamine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility information for N,N-Dimethylethylenediamine-d4. The data presented is crucial for researchers and professionals in drug development and other scientific fields where this deuterated compound may be used as a solvent, reagent, or tracer.
Quantitative Solubility Data
While precise quantitative solubility data (e.g., in g/100 mL) for N,N'-Dimethylethylenediamine is not widely documented, its miscibility in various common solvents has been reported. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.
The following table summarizes the reported miscibility of N,N'-Dimethylethylenediamine.
| Solvent | Miscibility |
| Water | Miscible[1] |
| Ethanol | Miscible[1] |
| Ether | Miscible[1] |
| Chloroform | Miscible[2][3] |
| Dichloromethane | Miscible[2][3] |
This high degree of miscibility in both polar (water, ethanol) and non-polar (ether, chloroform, dichloromethane) solvents suggests its utility in a wide range of experimental conditions.
Experimental Protocols
A definitive experimental protocol for determining the solubility of N,N'-Dimethylethylenediamine was not found in the reviewed literature. However, a general experimental workflow for determining the miscibility of a liquid like N,N'-Dimethylethylenediamine-d4 with various solvents is described below.
General Protocol for Determining Miscibility
This protocol outlines a standard laboratory procedure for visually assessing the miscibility of a liquid sample with a given solvent at ambient temperature.
Materials:
-
N,N'-Dimethylethylenediamine-d4 (or N,N'-Dimethylethylenediamine as a proxy)
-
A selection of test solvents (e.g., water, ethanol, hexane, toluene)
-
Small, clear glass vials or test tubes with caps
-
Calibrated pipettes or micropipettes
-
Vortex mixer
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Label each vial with the name of the solvent to be tested.
-
Solvent Addition: To each labeled vial, add 1 mL of the respective solvent.
-
Analyte Addition: Carefully add 1 mL of N,N'-Dimethylethylenediamine-d4 to each vial containing the solvent.
-
Mixing: Cap each vial securely and vortex for 30 seconds to ensure thorough mixing.
-
Observation: Allow the vials to stand undisturbed for at least 5 minutes. Visually inspect each vial for the following:
-
Miscible: A single, clear, homogeneous liquid phase is observed.
-
Immiscible: Two distinct liquid layers are visible.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.
-
-
Documentation: Record the observations for each solvent. For a more detailed study, this procedure can be repeated at different temperatures.
Visualizations
Experimental Workflow for Miscibility Determination
The following diagram illustrates the logical steps in the experimental protocol for determining the miscibility of N,N'-Dimethylethylenediamine-d4.
Rationale for the Use of Deuterated Compounds in Drug Development
While no specific signaling pathways involving N,N'-Dimethylethylenediamine-d4 were identified, the following diagram illustrates the general logic behind the use of deuterated compounds in drug development. The primary motivation is to alter the metabolic fate of a drug molecule, which can lead to an improved pharmacokinetic profile.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Use of N,N-Dimethylethylenediamine-d4 as an Internal Standard in LC-MS
Introduction
The accurate quantification of analytes in complex biological matrices is a critical task in pharmaceutical research and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique renowned for its high sensitivity and selectivity.[1] To achieve the highest level of accuracy and precision, especially in regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the industry gold standard.[2][3] A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), making it distinguishable by the mass spectrometer.[3]
This document provides a detailed application note and protocol for the use of this compound (DMED-d4) for the quantitative analysis of N,N-Dimethylethylenediamine (DMED) in biological matrices. DMED can be an analyte of interest as a potential impurity, a metabolite, or a chemical building block. The co-elution of DMED-d4 with the native DMED analyte allows for the correction of variability introduced during sample preparation, chromatographic separation, and mass spectrometric ionization, thereby ensuring robust and reliable quantification.[1][4]
Principle of Internal Standardization
The core principle of internal standardization is the addition of a known, fixed amount of the internal standard to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[2] The analyte's concentration is determined not by its absolute signal response, but by the ratio of its peak area to the peak area of the internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve, which is used to determine the concentration in unknown samples.[2] This ratiometric approach effectively normalizes variations that can occur at nearly every stage of the analytical workflow.
Caption: Logical workflow of internal standardization using DMED-d4.
Experimental Protocol
This protocol outlines a general procedure for the quantification of DMED in human plasma.
1. Materials and Reagents
-
N,N-Dimethylethylenediamine (Analyte)
-
This compound (Internal Standard)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile (B52724)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of DMED and dissolve it in 1 mL of 50% methanol in water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of DMED-d4 and dissolve it in 1 mL of 50% methanol in water.
-
Analyte Working Solutions (for Calibration Curve): Perform serial dilutions of the Analyte Stock Solution with 50% methanol to prepare calibration standards at concentrations such as 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
IS Working Solution (50 ng/mL): Dilute the IS Stock Solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
For calibration standards, add 10 µL of the corresponding Analyte Working Solution. For unknown samples, add 10 µL of 50% methanol.
-
Add 200 µL of the IS Working Solution (50 ng/mL in acetonitrile) to all tubes to precipitate plasma proteins.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.
Caption: Step-by-step sample preparation workflow.
4. LC-MS/MS Method Parameters
The following are typical starting parameters that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
|---|---|
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for DMED and DMED-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| DMED | 89.1 | 58.1 | 15 |
| DMED-d4 (IS) | 93.1 | 62.1 | 15 |
Note: The exact m/z values and collision energies are instrument-dependent and require optimization.
Method Validation and Performance
A bioanalytical method must be validated to ensure its reliability for the intended application, following guidelines from regulatory bodies like the FDA or EMA.[5] Key validation parameters are summarized below with typical acceptance criteria.
Table 4: Summary of Method Validation Parameters and Typical Results
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 over 1-1000 ng/mL range |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +6.8% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: < 8%, Inter-day: < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | Within acceptable range |
| Stability | ≤ 15% deviation from nominal concentration | Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C |
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of N,N-Dimethylethylenediamine in biological matrices by LC-MS/MS.[4] This stable isotope-labeled standard effectively compensates for analytical variability, ensuring high-quality data that meets stringent regulatory requirements for bioanalytical method validation.[5] The protocol described herein offers a solid foundation for researchers to develop and validate a sensitive and specific assay tailored to their specific laboratory instrumentation and research needs.
References
Application Notes and Protocols for Quantitative NMR using N,N-Dimethylethylenediamine-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N,N-Dimethylethylenediamine-d4 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This deuterated standard offers a reliable method for the accurate determination of analyte concentration and purity in various samples, a critical aspect of research, quality control, and drug development.
Introduction to qNMR and the Role of Internal Standards
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration of a substance by measuring the intensity of its NMR signal relative to that of a reference standard.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[3] Unlike many other analytical methods, qNMR can be a primary ratio method, meaning it does not always require a reference standard of the analyte itself for quantification.[2][3]
An internal standard (IS) is a compound of known purity and concentration that is added to the sample to be analyzed.[1] It serves as a reference point to correct for variations in experimental conditions, such as sample volume, spectrometer performance, and relaxation delays.[4] An ideal internal standard for ¹H qNMR should possess several key characteristics:
-
High Purity: To ensure accurate quantification.[3]
-
Chemical Inertness: It must not react with the analyte or the solvent.[3]
-
Simple NMR Spectrum: Preferably with a few sharp signals to minimize overlap with analyte signals.[3]
-
Signal in an Uncrowded Region: The resonance signals should appear in a part of the spectrum free from analyte or impurity signals.[3]
-
Good Solubility: Must be soluble in the deuterated solvent used for the analysis.[1][3]
-
Stability: Should be stable in both solid form and in solution over time.[3]
-
Low Volatility: To prevent concentration changes during sample preparation.[3]
Deuterated internal standards, such as this compound, are particularly advantageous as they are chemically almost identical to their non-deuterated counterparts but can be distinguished in the mass spectrum and often provide cleaner ¹H NMR spectra by reducing the number of proton signals.
This compound as a qNMR Internal Standard
This compound is a deuterated analog of N,N-Dimethylethylenediamine. For the purpose of these application notes, it is assumed that the deuterium (B1214612) atoms are located on the ethylenediamine (B42938) backbone (i.e., (CH₃)₂N(CD₂)₂NH₂). This substitution simplifies the ¹H NMR spectrum, making it an excellent candidate for a qNMR internal standard.
Predicted ¹H NMR Spectrum and Quantification Signal
In the non-deuterated N,N-Dimethylethylenediamine, the ¹H NMR spectrum shows signals for the N-methyl protons and the ethylene (B1197577) bridge protons. For the d4-deuterated version, the ethylene bridge protons are replaced by deuterons, which are not observed in ¹H NMR. Therefore, the ¹H NMR spectrum of this compound is expected to be dominated by a sharp singlet corresponding to the six chemically equivalent protons of the two methyl groups. This clean, sharp singlet in a relatively uncrowded region of the spectrum makes it an ideal signal for quantification.
Predicted Quantification Signal: A singlet corresponding to the N(CH₃)₂ group. The exact chemical shift will be solvent-dependent.
Physicochemical Properties
The following table summarizes the known physicochemical properties of the non-deuterated N,N-Dimethylethylenediamine, which are expected to be very similar for the d4 analog.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₂N₂ | [5][6] |
| Molecular Weight | 88.15 g/mol | [5][6] |
| Boiling Point | 104-106 °C | [1][6] |
| Density | 0.807 g/mL at 20 °C | [1][6] |
| Appearance | Clear, colorless to pale yellow liquid | [6] |
| Solubility | Miscible with water, chloroform, and dichloromethane | [1][7] |
Experimental Protocols
The following protocols provide a general framework for using this compound as an internal standard in qNMR experiments. It is crucial to adapt these protocols to the specific analyte and experimental conditions.
Materials and Equipment
-
This compound (of certified high purity)
-
Analyte of interest
-
Deuterated NMR solvent (e.g., D₂O, CDCl₃, DMSO-d₆)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended for better signal dispersion)[7]
Sample Preparation Workflow
The accurate preparation of the NMR sample is critical for obtaining reliable quantitative results.
Caption: Workflow for qNMR sample preparation.
Detailed Steps:
-
Weighing: Accurately weigh a suitable amount of the analyte (e.g., 5-20 mg) and this compound into a clean, dry vial using a calibrated analytical balance.[3] To achieve optimal signal-to-noise and integration accuracy, a molar ratio of analyte to internal standard close to 1:1 is recommended.[4]
-
Dissolution: Add a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent to the vial using a calibrated pipette.[3]
-
Homogenization: Ensure complete dissolution of both the analyte and the internal standard by vortexing or gentle sonication.[1][3] A homogeneous solution is essential for accurate results.[1]
-
Transfer: Carefully transfer the solution to a clean, dry NMR tube.
NMR Data Acquisition
Proper setting of acquisition parameters is crucial for accurate quantification.
Caption: Workflow for qNMR data acquisition.
Recommended NMR Parameters: The following table provides recommended starting parameters for quantitative ¹H NMR experiments. These may need to be optimized for the specific instrument and sample.
| Parameter | Recommended Value | Rationale | Reference(s) |
| Pulse Angle | 90° | To maximize the signal-to-noise ratio. | [4] |
| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing signal | To ensure complete relaxation of all relevant nuclei between scans, which is critical for accurate integration. | [8] |
| Acquisition Time (AQ) | > 2 s | To achieve adequate digital resolution for accurate peak integration. | [8] |
| Number of Scans (NS) | Sufficient for S/N > 250:1 | A high signal-to-noise ratio is necessary for precise integration. | [9] |
| Spinning | Off | To avoid spinning sidebands that can interfere with signal integration. | [4] |
Data Processing and Analysis
Accurate data processing is as important as data acquisition for reliable qNMR results.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 3. prepchem.com [prepchem.com]
- 4. N,N'-Dimethylethylenediamine, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. N,N'-Dimethylethylenediamine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Maintenance â BuyersGuideChem [buyersguidechem.com]
- 7. N,N-ジメチルエチレンジアミン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. bipm.org [bipm.org]
- 9. chemimpex.com [chemimpex.com]
Application Notes and Protocols for N,N-Dimethylethylenediamine-d4 in Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of small polar molecules, such as carboxylic acids, by gas chromatography-mass spectrometry (GC-MS) often requires a derivatization step to improve analyte volatility, thermal stability, and chromatographic performance.[1] N,N-Dimethylethylenediamine (DMED) is a derivatizing agent known to react with carboxylic acids to form stable amide derivatives. While its application is well-established in liquid chromatography-mass spectrometry (LC-MS) for enhancing ionization efficiency, this document explores its application in GC-MS.[2]
This application note details a robust GC-MS method for the quantitative analysis of carboxylic acids, using a derivatization procedure with DMED. The protocol incorporates N,N-Dimethylethylenediamine-d4 (DMED-d4) as an internal standard (IS) to ensure high accuracy and precision. The stable isotope-labeled IS closely mimics the chromatographic behavior of the analyte derivative and effectively corrects for variations during sample preparation and analysis.[3]
Principle of the Method
The method is based on a two-step process: derivatization followed by GC-MS analysis. Carboxylic acid analytes are reacted with DMED in the presence of an activating agent to form N-(2-(dimethylamino)ethyl) amides. These derivatives are more volatile and thermally stable than the parent acids, making them suitable for GC-MS analysis.[1]
This compound is added to all samples, calibrators, and quality controls at a known concentration before the derivatization step. As a deuterated analog, DMED-d4 undergoes the same derivatization reaction and has nearly identical chromatographic retention time as DMED, but it is distinguishable by mass spectrometry due to its four additional mass units. This allows for reliable quantification by calculating the peak area ratio of the analyte derivative to the internal standard derivative.
Experimental Protocols
Materials and Reagents
-
N,N-Dimethylethylenediamine (DMED)
-
This compound (DMED-d4)
-
Carboxylic acid standards
-
Activating Agent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Solvent: Acetonitrile (ACN), HPLC grade
-
Quenching Solution: 1% Formic acid in water
-
Extraction Solvent: Ethyl acetate, GC grade
-
Drying Agent: Anhydrous sodium sulfate
Standard and Sample Preparation
a. Preparation of Stock Solutions:
-
Prepare individual stock solutions of carboxylic acid standards at 1 mg/mL in acetonitrile.
-
Prepare a stock solution of the internal standard, DMED-d4, at 1 mg/mL in acetonitrile.
b. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the carboxylic acid stock solutions into a suitable matrix (e.g., plasma, cell culture media).
-
A typical calibration curve might range from 0.1 µg/mL to 100 µg/mL.
-
Spike each calibration standard with the DMED-d4 internal standard to a final concentration of 10 µg/mL.
c. Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, urine), add 10 µL of the 1 mg/mL DMED-d4 internal standard stock solution.
-
Perform a protein precipitation step if necessary (e.g., by adding 300 µL of cold acetonitrile), vortex, and centrifuge. Transfer the supernatant to a clean tube.
Derivatization Protocol
-
Evaporation: Dry the prepared standards and samples under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 50 µL of acetonitrile.
-
Derivatization Cocktail: Prepare a fresh derivatization cocktail containing:
-
N,N-Dimethylethylenediamine (DMED): 10 mg/mL
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC): 20 mg/mL
-
4-Dimethylaminopyridine (DMAP): 2 mg/mL in acetonitrile.
-
-
Reaction: Add 50 µL of the derivatization cocktail to each sample and standard.
-
Incubation: Vortex briefly and incubate at 60°C for 60 minutes.
-
Quenching: After incubation, cool the vials to room temperature and add 200 µL of 1% formic acid to quench the reaction.
-
Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge.
-
Collection: Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate.
-
Final Step: Transfer the dried extract to a GC vial with an insert for analysis.
Caption: Derivatization of a carboxylic acid with DMED.
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 1: Recommended GC-MS parameters.
Data Presentation and Quantitative Analysis
For quantification, monitor characteristic ions for the derivatized analyte and the DMED-d4 internal standard. The selection of ions will depend on the specific carboxylic acid being analyzed. As an example, for a hypothetical analyte "Analyte X" (Molecular Weight = 150 g/mol ), the derivatized masses would be:
-
Derivatized Analyte X (Analyte-DMED): MW = 150 + 88 (DMED) - 18 (H₂O) = 220 g/mol
-
Derivatized Internal Standard (Analyte-DMED-d4): MW = 150 + 92 (DMED-d4) - 18 (H₂O) = 224 g/mol
Table 2: Example SIM Ions for a Hypothetical Analyte X
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Derivatized Analyte X | [M-CH₃]⁺ e.g., 205 | [Fragment A]⁺ | [Fragment B]⁺ |
| Derivatized IS (Analyte-d4) | [M-CH₃]⁺ e.g., 209 | [Fragment A+4]⁺ | [Fragment B+4]⁺ |
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Use a linear regression model with a 1/x or 1/x² weighting.
Table 3: Representative Quantitative Performance Data (Hypothetical)
| Parameter | Result |
| Calibration Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Workflow Visualization
References
- 1. m.youtube.com [m.youtube.com]
- 2. Determination of short-chain fatty acids by N,N-dimethylethylenediamine derivatization combined with liquid chromatography/mass spectrometry and their implication in influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of N,N-Dimethylethylenediamine-d4 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N,N-Dimethylethylenediamine-d4 as an internal standard in pharmacokinetic (PK) studies. While specific PK studies directly employing this compound are not extensively documented in publicly available literature, this guide is built upon the well-established principles of using stable isotope-labeled compounds in bioanalysis. The protocols and data presented are representative and designed to be adapted to specific experimental needs.
Application Notes
This compound is the deuterated form of N,N-Dimethylethylenediamine, a molecule used in the synthesis of various chemical compounds, including pharmaceuticals. In pharmacokinetic studies, deuterated molecules like this compound serve as ideal internal standards for quantitative analysis of a non-deuterated parent drug or its metabolite by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary application of this compound in pharmacokinetics is to enhance the accuracy and precision of bioanalytical methods. When a drug candidate contains the N,N-Dimethylethylenediamine moiety, its deuterated counterpart can be synthesized and used as an internal standard. The rationale for this application is rooted in the principles of isotope dilution mass spectrometry.
Key Advantages of Using this compound as an Internal Standard:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to its non-deuterated analog. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variations in these steps.
-
Co-elution with Analyte: In liquid chromatography, the deuterated standard co-elutes with the unlabeled analyte of interest. This is crucial for correcting matrix effects, which are a common source of variability and inaccuracy in bioanalysis.
-
Distinct Mass-to-Charge Ratio (m/z): Despite the chemical similarities, the four deuterium (B1214612) atoms in this compound provide a distinct mass difference from the unlabeled compound. This allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling precise quantification.
-
Improved Accuracy and Precision: By normalizing the analyte's response to that of the internal standard, the variability in the analytical process is significantly reduced, leading to more reliable and reproducible pharmacokinetic data.
Experimental Protocols
The following is a generalized protocol for a pharmacokinetic study of a hypothetical drug, "Drug X," which contains the N,N-Dimethylethylenediamine structure. This compound is used as the internal standard.
Study Design and Dosing
-
Test System: Animal model (e.g., Sprague-Dawley rats) or human volunteers.
-
Dosing: Administer "Drug X" at a predetermined dose via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predefined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
Sample Preparation: Protein Precipitation
This protocol outlines a common protein precipitation method for extracting the analyte and internal standard from plasma samples.
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL) to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to achieve optimal separation of the analyte and internal standard from endogenous plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both "Drug X" and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| "Drug X" | [M+H]⁺ | Fragment 1 | Optimized |
| [M+H]⁺ | Fragment 2 | Optimized | |
| This compound (IS) | [M+H]⁺ + 4 | Fragment 1 + 4 | Optimized |
Data Analysis and Pharmacokinetic Parameter Calculation
-
Peak Integration: Integrate the chromatographic peaks for the MRM transitions of both the analyte ("Drug X") and the internal standard (this compound).
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a weighted linear regression model.
-
Concentration Determination: Determine the concentration of "Drug X" in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Analysis: Use a non-compartmental or compartmental analysis approach to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
Data Presentation
The following table summarizes hypothetical pharmacokinetic parameters for "Drug X" following a single oral administration in rats, as determined using the described bioanalytical method with this compound as the internal standard.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 850 ± 120 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ngh/mL | 4200 ± 650 |
| AUC(0-inf) | ngh/mL | 4500 ± 700 |
| t1/2 | h | 3.8 ± 0.9 |
| CL/F | mL/h/kg | 220 ± 45 |
| Vd/F | L/kg | 1.2 ± 0.3 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Logic of using an internal standard for accurate quantification.
Application Notes: Tracing Metabolic Pathways with N,N-Dimethylethylenediamine-d4
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites within biological systems.[1] By introducing molecules enriched with stable isotopes, such as Deuterium (B1214612) (²H), researchers can track the transformation of these compounds into downstream metabolites.[2][3] N,N-Dimethylethylenediamine-d4 (DMEDA-d4) is a deuterated analog of N,N-Dimethylethylenediamine, a compound with potential applications in probing specific enzymatic activities and metabolic pathways. While direct applications of DMEDA-d4 in metabolic tracing are still emerging, its structure suggests potential as a tracer for pathways involving diamine metabolism or as a probe for xenobiotic metabolism pathways.
This document provides a hypothetical application and detailed protocols for using DMEDA-d4 to trace a putative metabolic pathway in a mammalian cell line. The protocols are based on established methods for stable isotope tracing using mass spectrometry.[3]
Principle of DMEDA-d4 Tracing
DMEDA-d4 contains four deuterium atoms on the ethylamine (B1201723) backbone. When introduced into a biological system, it can be metabolized by specific enzymes. The deuterium label acts as a tracer, increasing the mass of any downstream metabolites by four atomic mass units (or a fraction thereof, depending on the metabolic transformation). By using high-resolution mass spectrometry, it is possible to detect and quantify these deuterated metabolites, providing insights into the activity of the metabolic pathway under investigation.[4]
Hypothetical Application: Probing Polyamine Metabolism
Polyamines are essential for cell growth and proliferation. In this hypothetical application, we propose using DMEDA-d4 as a tracer to investigate the activity of a putative N-acetyltransferase that may be involved in the metabolism of diamines. The incorporation of the deuterated backbone of DMEDA-d4 into acetylated and subsequently oxidized metabolites can be monitored to assess the pathway's activity.
Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is designed for adherent mammalian cells.
Materials:
-
Adherent mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (DMEDA-d4)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium.
-
Prepare the labeling medium by supplementing the complete culture medium with a final concentration of 100 µM DMEDA-d4.
-
Aspirate the standard growth medium from the cells and wash once with PBS.
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-course of DMEDA-d4 metabolism.
Metabolite Extraction
This protocol is for the extraction of polar metabolites.
Materials:
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g and 4°C
Procedure:
-
Aspirate the labeling medium from the cells.
-
Place the 6-well plates on ice and add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[2]
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.[2]
LC-MS Analysis
This is a general protocol for analysis using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer.[2]
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.
-
Set up the LC gradient for HILIC separation.
-
Configure the mass spectrometer to acquire data in both positive and negative ionization modes in full scan mode.
-
Set the mass resolution to >60,000 to accurately resolve isotopologues.[2]
-
Inject the samples and acquire the data.
Data Analysis
The analysis of stable isotope tracing data involves several steps, from raw data processing to biological interpretation.[1]
Procedure:
-
Process the raw LC-MS data to identify peaks corresponding to the unlabeled and deuterated forms of the hypothesized metabolites.
-
Determine the Mass Isotopologue Distribution (MID) by calculating the fraction of the metabolite pool that contains the d4 label.
-
Correct the MID for the natural abundance of isotopes.
-
Plot the fractional labeling of the metabolites over time to determine the kinetics of the pathway.
Data Presentation
The quantitative data from the DMEDA-d4 tracing experiment can be summarized in a table to show the fractional labeling of the hypothesized downstream metabolites at different time points.
| Metabolite | Time (hours) | Fractional Labeling (%) |
| DMEDA-d4 | 0 | 100 |
| 2 | 98.2 | |
| 6 | 92.5 | |
| 12 | 85.1 | |
| 24 | 76.3 | |
| N-acetyl-DMEDA-d4 | 0 | 0 |
| 2 | 1.5 | |
| 6 | 6.8 | |
| 12 | 13.2 | |
| 24 | 20.5 | |
| Oxidized-DMEDA-d4 | 0 | 0 |
| 2 | 0.3 | |
| 6 | 0.7 | |
| 12 | 1.7 | |
| 24 | 3.2 |
Visualizations
The following diagrams illustrate the hypothetical metabolic pathway and the experimental workflow.
References
Application Notes and Protocols for the Bioanalysis of Carboxylic Acids Using N,N-Dimethylethylenediamine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of small molecule carboxylic acids, such as short-chain fatty acids (SCFAs), in biological matrices is of growing interest in biomedical research and drug development. These molecules can be challenging to analyze by liquid chromatography-mass spectrometry (LC-MS) due to their inherent high polarity and poor ionization efficiency. Chemical derivatization is a widely employed strategy to enhance their chromatographic retention and improve detection sensitivity.[1][2] N,N-Dimethylethylenediamine (DMED) is a derivatizing agent that reacts with the carboxylic acid group, introducing a readily ionizable tertiary amine moiety. This modification significantly improves the analyte's response in positive ion electrospray ionization mass spectrometry.
To ensure the accuracy and reliability of quantitative bioanalytical methods, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial. A SIL-IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar matrix effects and ionization suppression or enhancement. This allows for the correction of variations that may occur during sample preparation and analysis. N,N-Dimethylethylenediamine-d4 (DMED-d4), a deuterated analog of DMED, serves as an ideal pre-derivatization internal standard for this application. By adding a known amount of the target carboxylic acid analyte labeled with DMED-d4 to the sample prior to derivatization with unlabeled DMED, precise and accurate quantification can be achieved.
This document provides a detailed protocol for the derivatization of carboxylic acids with DMED and the use of DMED-d4 labeled analytes as internal standards for bioanalysis by LC-MS/MS. The described methodology is based on established procedures for the analysis of SCFAs in biological samples and is applicable to a broader range of carboxylic acid-containing compounds.
Principle of the Method
The bioanalytical method involves the following key steps:
-
Sample Preparation: The biological sample (e.g., plasma, serum, fecal extract) is first treated to remove proteins and other interfering macromolecules. This is typically achieved through protein precipitation with an organic solvent.
-
Internal Standard Spiking: A known amount of the DMED-d4 pre-labeled analyte (internal standard) is added to the sample.
-
Derivatization: The carboxylic acid analytes and the internal standard are chemically derivatized with an excess of N,N-Dimethylethylenediamine (DMED) in the presence of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
LC-MS/MS Analysis: The derivatized samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The analytes and their corresponding internal standards are separated chromatographically and detected using multiple reaction monitoring (MRM) in positive ion mode.
-
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing this to a calibration curve prepared in the same biological matrix.
Experimental Protocols
Materials and Reagents
-
N,N-Dimethylethylenediamine (DMED)
-
This compound (DMED-d4) labeled analyte (Internal Standard)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Pyridine
-
Formic Acid
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., plasma, serum)
-
Analyte reference standards
Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Autosampler vials
Preparation of Solutions
-
Derivatization Reagent (50 mM DMED in Acetonitrile/Pyridine): Prepare fresh.
-
Coupling Agent (50 mM EDC in Acetonitrile/Pyridine): Prepare fresh.
-
Internal Standard Stock Solution: Prepare a stock solution of the DMED-d4 labeled analyte in a suitable solvent (e.g., water or methanol).
-
Analyte Stock Solutions: Prepare individual stock solutions of the target carboxylic acid analytes in a suitable solvent.
-
Calibration Standards and Quality Control (QC) Samples: Prepare by spiking known concentrations of the analyte stock solutions into the biological matrix.
Sample Preparation and Derivatization Protocol
-
Sample Collection: Collect biological samples using appropriate procedures to ensure analyte stability.
-
Protein Precipitation: To 50 µL of the biological sample (plasma, serum, etc.), add 150 µL of ice-cold acetonitrile.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Internal Standard Addition: Add a known amount of the DMED-d4 labeled analyte internal standard solution to the supernatant.
-
Derivatization Reaction:
-
Add 50 µL of 50 mM EDC solution (in acetonitrile/pyridine).
-
Add 50 µL of 50 mM DMED solution (in acetonitrile/pyridine).
-
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow the derivatization reaction to proceed to completion.
-
Sample Dilution and Injection: After incubation, dilute the sample with the initial mobile phase if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters that may require optimization for specific analytes and instrumentation.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analytes, followed by a wash and re-equilibration step.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for each DMED-derivatized analyte and the DMED-d4 labeled internal standard need to be determined by infusing the individual compounds into the mass spectrometer. The precursor ion will be the [M+H]+ of the derivatized molecule.
-
Data Presentation
The performance of the bioanalytical method should be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA).[3][4][5][6] Key validation parameters are summarized in the tables below. The data presented are representative and should be established for each specific application.
Table 1: Method Validation Parameters for DMED-derivatized Short-Chain Fatty Acids.
| Parameter | Acetic Acid | Propionic Acid | Butyric Acid | Valeric Acid |
| Linearity Range (µM) | 1 - 1000 | 0.5 - 500 | 0.5 - 500 | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (µM) | 1 | 0.5 | 0.5 | 0.1 |
| Upper Limit of Quantification (ULOQ) (µM) | 1000 | 500 | 500 | 100 |
| Intra-day Precision (%CV) | < 10% | < 10% | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 85% | > 85% | > 85% |
Table 2: Representative MRM Transitions for DMED-derivatized Analytes and DMED-d4 Internal Standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| DMED-Acetic Acid | 131.1 | 88.1 |
| DMED-d4-Acetic Acid (IS) | 135.1 | 92.1 |
| DMED-Propionic Acid | 145.1 | 88.1 |
| DMED-d4-Propionic Acid (IS) | 149.1 | 92.1 |
| DMED-Butyric Acid | 159.2 | 88.1 |
| DMED-d4-Butyric Acid (IS) | 163.2 | 92.1 |
Mandatory Visualizations
References
- 1. Determination of short-chain fatty acids by N,N-dimethylethylenediamine derivatization combined with liquid chromatography/mass spectrometry and their implication in influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 3. Federal Register :: Draft Guidance for Industry on Bioanalytical Method Validation; Availability [federalregister.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. hhs.gov [hhs.gov]
The Role of N,N-Dimethylethylenediamine-d4 in Advancing Drug Metabolism Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylethylenediamine-d4 (DMEDA-d4), a deuterated form of N,N-Dimethylethylenediamine, serves as a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application lies in its use as a stable isotope-labeled internal standard for quantitative bioanalysis using mass spectrometry. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of its non-labeled counterpart in complex biological matrices. This document provides detailed application notes and experimental protocols for the effective use of DMEDA-d4 in drug metabolism research.
Principle of Isotope Dilution Mass Spectrometry
The core of DMEDA-d4's utility is the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the deuterated standard (DMEDA-d4) is added to a biological sample at the initial stage of analysis. Because DMEDA-d4 is chemically and physically almost identical to the endogenous or drug-derived N,N-Dimethylethylenediamine (the analyte), it behaves similarly throughout sample preparation, including extraction, derivatization, and chromatographic separation.[1][2][3] Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard.[1] The mass spectrometer can differentiate between the analyte and the deuterated internal standard due to their mass difference.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, variations in sample handling and instrument response can be normalized, leading to highly accurate and precise quantification.[1][2]
Applications in Drug Metabolism Research
The use of deuterated compounds like DMEDA-d4 is a cornerstone of modern pharmaceutical research.[4][5] Key applications include:
-
Pharmacokinetic (PK) Studies: Accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is essential.[6] DMEDA-d4 allows for precise quantification of N,N-Dimethylethylenediamine, which may be a metabolite of a therapeutic agent, in various biological fluids over time.
-
Metabolite Identification and Quantification: By incorporating deuterium into drug molecules, researchers can more easily track and identify metabolites.[4] DMEDA-d4 serves as an ideal internal standard for the quantification of N,N-Dimethylethylenediamine as a specific metabolite.
-
Toxicology Studies: Understanding the formation of potentially toxic metabolites is crucial for drug safety assessment.[7][8] Deuterated standards aid in the accurate measurement of such metabolites.
-
Bioequivalence Studies: Establishing the bioequivalence of different drug formulations requires highly precise analytical methods, for which stable isotope-labeled internal standards are the gold standard.
Experimental Protocols
The following protocols are generalized for the quantification of N,N-Dimethylethylenediamine in human plasma using DMEDA-d4 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
N,N-Dimethylethylenediamine (analyte)
-
This compound (internal standard)
-
Human Plasma (with anticoagulant)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Standard and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 1 mg of N,N-Dimethylethylenediamine and dissolve it in 1 mL of methanol to create the analyte stock solution.
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to create the internal standard stock solution.[3]
-
-
Working Solutions:
-
Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare a series of working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the DMEDA-d4 stock solution with methanol to a final concentration of 100 ng/mL. The optimal concentration should be determined during method development to provide a robust and reproducible signal.[3]
-
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of the appropriate analyte working solution to the tubes for the calibration curve. For unknown samples and QCs, add 50 µL of the biological matrix (e.g., plasma).
-
To every tube, add 10 µL of the 100 ng/mL DMEDA-d4 internal standard working solution.
-
Vortex each tube briefly to mix.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.[3]
LC-MS/MS Instrumentation and Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[3]
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the precursor-to-product ion transitions for both the analyte and the internal standard.
Data Presentation
The following tables represent typical method validation parameters for a quantitative bioanalytical method using a deuterated internal standard.
Table 1: Linearity and Range
| Analyte Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 | 0.012 | 102.5 | 8.7 |
| 5 | 0.058 | 98.9 | 6.2 |
| 20 | 0.235 | 101.1 | 4.5 |
| 100 | 1.180 | 99.5 | 3.1 |
| 500 | 5.910 | 100.3 | 2.5 |
| 1000 | 11.850 | 99.8 | 2.1 |
| Correlation Coefficient (r²): >0.995 |
Table 2: Precision and Accuracy (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 9.5 | 103.2 | 11.2 | 104.5 |
| Low QC | 3 | 7.1 | 98.7 | 8.5 | 101.3 |
| Mid QC | 80 | 4.8 | 101.5 | 5.9 | 100.8 |
| High QC | 800 | 3.2 | 99.4 | 4.1 | 99.9 |
Visualizations
Caption: Workflow of Isotope Dilution Mass Spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 5. Deuterated Compounds [simsonpharma.com]
- 6. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Dimethylethylenediamine-d4 in Kinetic Isotope Effect Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds are invaluable tools in the study of reaction mechanisms and drug metabolism. The substitution of hydrogen with deuterium (B1214612), its heavier, stable isotope, can significantly alter the rate of reactions where a carbon-hydrogen bond is cleaved in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides crucial insights into enzymatic and chemical processes. N,N-Dimethylethylenediamine-d4 (DMEDA-d4), in which the four hydrogen atoms on the ethyl backbone are replaced with deuterium, is a valuable probe for investigating reactions involving this moiety.
These application notes provide a comprehensive overview of the use of DMEDA-d4 in kinetic isotope effect studies, with a focus on its application in understanding drug metabolism mediated by cytochrome P450 (CYP) enzymes.
Principle of Kinetic Isotope Effect (KIE)
The replacement of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This is due to the lower zero-point vibrational energy of the C-D bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-limiting step of the reaction. The magnitude of the KIE, expressed as the ratio of the reaction rate of the light isotopologue (kH) to the heavy isotopologue (kD), can provide evidence for the rate-limiting nature of C-H bond cleavage and offer insights into the transition state of the reaction.
Application: Investigating the Mechanism of N-Dealkylation by Cytochrome P450 Enzymes
A primary application of this compound is in the study of N-dealkylation reactions catalyzed by cytochrome P450 enzymes. Many xenobiotics and drugs containing N,N-dialkylamino groups are metabolized through this pathway. The proposed mechanism often involves the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen, followed by hydroxylation and subsequent decomposition to a secondary amine and an aldehyde. By comparing the rate of metabolism of N,N-Dimethylethylenediamine with its deuterated analog, DMEDA-d4, researchers can determine if the initial C-H bond cleavage is the rate-determining step of the N-dealkylation process.
Hypothetical Metabolic Pathway of N,N-Dimethylethylenediamine
Caption: Proposed metabolic pathway for the N-dealkylation of N,N-Dimethylethylenediamine by a Cytochrome P450 enzyme.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a kinetic isotope effect study on the metabolism of N,N-Dimethylethylenediamine and its d4-labeled counterpart by a human liver microsomal preparation.
| Compound | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | Kinetic Isotope Effect (kH/kD) on Vmax/Km |
| N,N-Dimethylethylenediamine | 150 | 850 | 5.67 | \multirow{2}{*}{3.5} |
| This compound | 155 | 250 | 1.61 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary. A KIE value significantly greater than 1 suggests that C-H bond cleavage is at least partially rate-limiting.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a typical experiment to determine the kinetic parameters of the metabolism of N,N-Dimethylethylenediamine and this compound.
Materials:
-
N,N-Dimethylethylenediamine
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of N,N-Dimethylethylenediamine and this compound in a suitable solvent (e.g., water or methanol).
-
In a 96-well plate, prepare incubation mixtures containing potassium phosphate buffer, HLM (final concentration, e.g., 0.5 mg/mL), and a range of substrate concentrations (for both the light and heavy isotopologues in separate experiments).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range. The incubation time should be optimized in preliminary experiments.
-
-
Termination of the Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol outlines the analysis of the reaction products to quantify the rate of metabolism.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N,N-Dimethylethylenediamine: Precursor ion -> Product ion (to be determined by direct infusion)
-
Metabolite (N-Methylethylenediamine): Precursor ion -> Product ion
-
This compound: Precursor ion -> Product ion
-
Metabolite-d3: Precursor ion -> Product ion
-
Internal Standard: Precursor ion -> Product ion
-
Data Analysis:
-
Quantify the amount of metabolite formed in each reaction.
-
Plot the rate of metabolite formation against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values for both the light and heavy substrates.
-
Calculate the intrinsic clearance (Vmax/Km).
-
The kinetic isotope effect is calculated as the ratio of the intrinsic clearance of the light substrate to that of the heavy substrate (kH/kD = (Vmax/Km)H / (Vmax/Km)D).
Experimental Workflow Diagram
Caption: A generalized workflow for a kinetic isotope effect study using in vitro metabolism assays.
Conclusion
This compound is a powerful tool for elucidating the mechanisms of enzymatic reactions, particularly N-dealkylation by cytochrome P450 enzymes. By carefully designing and executing kinetic isotope effect studies, researchers can gain valuable insights into the rate-determining steps of drug metabolism, which is critical for drug design and development. The protocols and information provided here serve as a guide for scientists and professionals in this field.
Application Notes and Protocols for Quantitative Analysis using N,N-Dimethylethylenediamine Derivatization and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of biomedical research and pharmaceutical development, the accurate quantification of small molecule biomarkers is critical for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. Short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, are key microbial metabolites that play significant roles in host physiology, including immune modulation, energy homeostasis, and gut health. However, their inherent volatility and poor ionization efficiency in mass spectrometry (MS) present analytical challenges.
Chemical derivatization is a widely employed strategy to overcome these limitations. N,N-Dimethylethylenediamine (DMED) has emerged as an effective derivatizing reagent for carboxylic acids, including SCFAs. This derivatization enhances the chromatographic retention and significantly improves the ionization efficiency of these analytes for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, enabling sensitive and reliable quantification.
This document provides detailed application notes and a comprehensive protocol for the sample preparation of biological samples using DMED derivatization for quantitative analysis by LC-MS/MS. The use of a stable isotope-labeled internal standard, such as N,N-Dimethylethylenediamine-d4 (DMED-d4) or, more commonly, deuterated analogs of the target analytes, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring high accuracy and precision.
Principle of the Method
The methodology involves the derivatization of SCFAs with DMED in the presence of a coupling agent, which converts the carboxylic acid group into a more ionizable amide. A stable isotope-labeled internal standard (e.g., a deuterated SCFA) is added at the beginning of the sample preparation process to allow for accurate quantification. The derivatized analytes are then separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of the native analyte to that of the internal standard is used to construct a calibration curve from which the concentration of the analyte in the sample is determined.
Key Applications
-
Metabolomics: Quantification of SCFAs in various biological matrices such as plasma, serum, fecal water, and cell culture media to study the gut microbiome and its impact on health and disease.
-
Drug Development: Assessing the effect of therapeutic agents on the production and concentration of SCFAs as potential biomarkers of drug efficacy or toxicity.
-
Clinical Research: Investigating the role of SCFAs in the pathophysiology of diseases like inflammatory bowel disease, diabetes, and metabolic syndrome.
Experimental Protocol
This protocol is adapted from the method described by Gowda et al., 2022 for the analysis of SCFAs in intestinal contents.[1]
1. Materials and Reagents
-
N,N-Dimethylethylenediamine (DMED)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Formic acid
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
SCFA standards (acetate, propionate, butyrate, etc.)
-
Deuterated SCFA internal standards (e.g., acetate-d3, propionate-d5, butyrate-d7)
-
Biological matrix (e.g., plasma, fecal extract)
2. Sample Preparation and Derivatization
-
Sample Extraction: Homogenize 10-20 mg of the biological sample (e.g., intestinal contents) in 500 µL of ice-cold water. Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Internal Standard Spiking: Transfer 10 µL of the supernatant to a new microcentrifuge tube and add 10 µL of the deuterated SCFA internal standard mix (e.g., at 100 µM).
-
Derivatization Reaction:
-
Add 20 µL of 200 mM DMED in acetonitrile.
-
Add 20 µL of 120 mM EDC in acetonitrile containing 6% pyridine.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
-
Sample Dilution: After incubation, dilute the reaction mixture with 950 µL of water.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized SCFAs (e.g., 5-95% B over 8 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: The specific precursor-to-product ion transitions for each DMED-derivatized SCFA and their deuterated internal standards need to be optimized.
Quantitative Data
The following tables summarize the method validation data for the quantification of SCFAs using DMED derivatization followed by LC-MS/MS, as reported by Gowda et al., 2022.[1]
Table 1: Linearity of the Method
| Analyte | Calibration Range (pmol/µL) | R² |
| Acetate | 0.005 - 5000 | 0.9978 |
| Propionate | 0.005 - 5000 | 0.9979 |
| Butyrate | 0.005 - 5000 | 0.9965 |
| Isobutyrate | 0.005 - 5000 | 0.9971 |
| Valerate | 0.005 - 5000 | 0.9932 |
| Isovalerate | 0.005 - 5000 | 0.9964 |
Table 2: Recovery and Precision
| Analyte | Spiked Concentration (pmol/µL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Acetate | 0.5 | 95.2 | 3.2 | 4.1 |
| 50 | 98.7 | 2.1 | 3.5 | |
| 500 | 101.3 | 1.5 | 2.8 | |
| Propionate | 0.5 | 92.8 | 4.1 | 5.2 |
| 50 | 97.5 | 2.5 | 3.9 | |
| 500 | 102.1 | 1.8 | 3.1 | |
| Butyrate | 0.5 | 90.5 | 4.5 | 5.8 |
| 50 | 96.3 | 2.8 | 4.2 | |
| 500 | 103.5 | 2.0 | 3.4 |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the sample preparation and analysis workflow.
Caption: Workflow for SCFA quantification.
SCFA Signaling Pathway
Short-chain fatty acids exert their biological effects primarily through two main mechanisms: activation of G-protein-coupled receptors (GPCRs), such as FFAR2 and FFAR3, and inhibition of histone deacetylases (HDACs).[2][3][4]
Caption: SCFA signaling mechanisms.
References
- 1. Determination of short-chain fatty acids by N,N-dimethylethylenediamine derivatization combined with liquid chromatography/mass spectrometry and their implication in influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Proteomics using Isotopic Labeling
Note on N,N-Dimethylethylenediamine-d4: While the query specified this compound, this reagent is not commonly documented for proteomics applications. A widely used, cost-effective, and reliable alternative that achieves the same goal of relative protein quantification through isotopic labeling is Stable Isotope Dimethyl Labeling . This document will detail the principles, protocols, and data analysis for this robust method.
Application Note: Stable Isotope Dimethyl Labeling for Quantitative Proteomics
Stable isotope dimethyl labeling is a chemical labeling method used for the relative and absolute quantification of proteins in complex biological samples.[1][2] This technique relies on the reaction of primary amines (the N-terminus of a peptide and the epsilon-amino group of lysine (B10760008) residues) with formaldehyde (B43269), followed by reduction with sodium cyanoborohydride.[3][4]
By using different isotopic forms of formaldehyde (e.g., CH₂O, CD₂O, ¹³CD₂O) and sodium cyanoborohydride (e.g., NaBH₃CN, NaBD₃CN), a specific mass tag is added to each peptide.[2][3][4] This allows for the differential labeling of peptides from different samples (e.g., control vs. treated). The labeled samples are then mixed and analyzed together by mass spectrometry (MS). Since isotopically labeled peptides are chemically identical, they co-elute during liquid chromatography (LC) and are detected simultaneously in the mass spectrometer. The relative quantification of the peptides is determined by comparing the signal intensities of the differentially labeled peptide pairs in the MS1 spectra.
This method offers several advantages, including its cost-effectiveness, high labeling efficiency (typically >99.5%), and the ability to be used in multiplexed experiments (up to 5-plex).[1][3]
Experimental Workflow and Signaling Pathways
The overall experimental workflow for stable isotope dimethyl labeling is depicted below. This process involves protein extraction and digestion, peptide labeling, sample mixing, and subsequent analysis by LC-MS/MS.
The chemical basis of this technique is the reductive amination of primary amines on the peptides. The diagram below illustrates this reaction.
Experimental Protocols
I. Protein Extraction and Digestion
This protocol is a general guideline and may need optimization for specific sample types.
-
Protein Extraction:
-
Lyse cells or tissues in a suitable buffer (e.g., 8M urea (B33335) in 100 mM TEAB with protease inhibitors).[5]
-
Sonicate or homogenize the sample to ensure complete lysis.
-
Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard method like the BCA assay.[5] This is crucial for ensuring equal amounts of protein are used for labeling.
-
-
Reduction and Alkylation:
-
To a solution containing 25-100 µg of protein, add TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM.
-
Incubate at room temperature for 30 minutes.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 10 mM.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Protein Digestion:
II. Peptide Labeling
This protocol describes a triplex labeling experiment.
-
Reagent Preparation:
-
Prepare a 4% (v/v) solution of each formaldehyde isotopologue (CH₂O, CD₂O, ¹³CD₂O).
-
Prepare a 0.6 M solution of sodium cyanoborohydride (NaBH₃CN).
-
-
Labeling Reaction:
-
To each digested peptide sample (containing 25-100 µg of peptides), ensure the pH is between 6 and 8.
-
Add 4 µL of the appropriate 4% formaldehyde solution:
-
Sample 1 (Light): CH₂O
-
Sample 2 (Intermediate): CD₂O
-
Sample 3 (Heavy): ¹³CD₂O
-
-
Vortex briefly and spin down.
-
Add 4 µL of the 0.6 M NaBH₃CN solution.
-
Vortex and incubate at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add 8 µL of 1% (v/v) ammonia.
-
Incubate for 10 minutes.
-
Add 8 µL of formic acid to acidify the sample.
-
III. Sample Mixing and LC-MS/MS Analysis
-
Sample Mixing:
-
Combine the light, intermediate, and heavy labeled samples in a 1:1:1 ratio.
-
The mixed sample can be desalted again before LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the mixed peptide sample using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.
-
The specific settings for the LC gradient and MS acquisition method will depend on the instrument and the complexity of the sample.
-
Data Presentation
The output of a quantitative proteomics experiment using stable isotope dimethyl labeling is a list of identified proteins and their relative abundance ratios between the different samples. This data is typically presented in a table format.
| Protein Accession | Gene Symbol | Description | Log2 Ratio (Sample 2/1) | Log2 Ratio (Sample 3/1) | p-value |
| P02768 | ALB | Serum albumin | 0.05 | 0.10 | 0.85 |
| P68871 | HBB | Hemoglobin subunit beta | 0.12 | 0.08 | 0.79 |
| P04040 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 1.58 | 0.20 | <0.01 |
| Q06830 | PRDX1 | Peroxiredoxin-1 | -1.25 | -0.15 | <0.05 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.95 | 1.05 | <0.05 |
Table 1: Example of Quantitative Proteomics Data. This table shows a list of proteins identified and quantified in a triplex dimethyl labeling experiment. The Log2 ratios represent the change in protein abundance in Sample 2 and Sample 3 relative to Sample 1. A positive Log2 ratio indicates an increase in abundance, while a negative ratio indicates a decrease. The p-value indicates the statistical significance of the observed change.
Data Analysis
Data analysis for stable isotope dimethyl labeling experiments involves several steps:
-
Database Searching: The raw MS/MS data is searched against a protein sequence database (e.g., UniProt) to identify the peptides.
-
Quantification: Specialized software is used to calculate the area under the curve for the light, intermediate, and heavy forms of each identified peptide from the MS1 spectra.
-
Ratio Calculation: The ratios of the peak areas are calculated to determine the relative abundance of the peptide in each sample.
-
Protein-level Quantification: Peptide ratios are aggregated to infer the relative abundance of the parent proteins.
-
Statistical Analysis: Statistical tests are performed to determine the significance of the observed changes in protein abundance.
Software packages such as MaxQuant, Proteome Discoverer, and various open-source tools are commonly used for the analysis of dimethyl labeling data.
References
- 1. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust dimethyl‐based multiplex‐DIA doubles single‐cell proteome depth via a reference channel | Molecular Systems Biology [link.springer.com]
- 4. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. old.57357.org [old.57357.org]
Application Notes and Protocols for Ligand Binding Assays using N,N-Dimethylethylenediamine-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: These application notes provide a representative framework for utilizing N,N-Dimethylethylenediamine-d4 (DMED-d4) in ligand binding assays. The protocols and data presented are illustrative and based on established methodologies for similar compounds. No direct experimental data for DMED-d4 as a primary ligand for the specified target was found in the public domain. Researchers should optimize these protocols for their specific experimental conditions.
Introduction
Ligand binding assays are fundamental tools in drug discovery and pharmacology for quantifying the interaction between a ligand and its target receptor.[1][2] The use of isotopically labeled compounds, particularly deuterated molecules, has significantly advanced these assays by enabling highly sensitive and specific quantification through mass spectrometry (MS).[3][4] Deuterated compounds, such as this compound (DMED-d4), serve as ideal internal standards or tracers because they are chemically identical to their non-deuterated counterparts but are distinguishable by their higher mass.[3][4]
This document outlines a hypothetical application of DMED-d4 as a tracer in a label-free ligand binding assay for the human Histamine H1 Receptor (H1R). The ethylenediamine (B42938) scaffold is a common structural motif in various biologically active molecules, including antihistamines.[3] This makes DMED-d4 a plausible candidate ligand for characterizing H1R, a G-protein coupled receptor (GPCR) involved in allergic responses.[5] The following protocols describe the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the binding affinity of DMED-d4 and to characterize a competitive inhibitor.
Principle of the LC-MS/MS-Based Ligand Binding Assay
This assay format avoids the need for radioactive or fluorescent labels. The core principle relies on incubating a receptor source (e.g., cell membranes expressing H1R) with a fixed concentration of the deuterated ligand (DMED-d4). After reaching equilibrium, the receptor-bound ligand is separated from the unbound ligand. The amount of bound DMED-d4 is then quantified using LC-MS/MS.
In saturation assays , increasing concentrations of DMED-d4 are used to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). In competitive assays , a fixed concentration of DMED-d4 is co-incubated with varying concentrations of a non-labeled test compound. The ability of the test compound to displace DMED-d4 from the receptor is measured, allowing for the determination of its inhibitory constant (Ki). The use of a deuterated tracer provides high sensitivity and accuracy, minimizing matrix effects often encountered in complex biological samples.[6][7]
Experimental Protocols
Materials and Reagents
-
Receptor Source: Human Histamine H1 Receptor (H1R) membrane preparation (e.g., from recombinant HEK293 cells).
-
Deuterated Ligand: this compound (DMED-d4) solution (1 mM stock in DMSO).
-
Competitor Ligand: Diphenhydramine (10 mM stock in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Protein Quantification: BCA Protein Assay Kit.
-
Instrumentation: High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Consumables: 96-well polypropylene (B1209903) plates, glass fiber filter mats (PEI pre-soaked), vacuum filtration apparatus.
Protocol 1: Saturation Binding Assay
This protocol aims to determine the Kd and Bmax of DMED-d4 for the H1R.
-
Receptor Preparation: Thaw the H1R membrane preparation on ice. Dilute the membranes in Assay Buffer to a final concentration of 10 µg of protein per well. Homogenize gently by vortexing.
-
Ligand Dilution: Prepare a serial dilution of DMED-d4 in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 100 nM.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
For Total Binding , add 50 µL of the appropriate DMED-d4 dilution.
-
For Non-Specific Binding (NSB) , add 50 µL of a high concentration of a non-deuterated competitor (e.g., 10 µM Diphenhydramine), followed by 50 µL of the corresponding DMED-d4 dilution.
-
Add 100 µL of the diluted H1R membrane preparation to each well. The final assay volume is 200 µL.
-
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through a PEI-soaked glass fiber filter mat. Wash the filters three times with 200 µL of ice-cold Wash Buffer to separate bound from free ligand.
-
Elution: Punch out the filter discs into a clean 96-well plate. Add 100 µL of methanol (B129727) with 0.1% formic acid to each well to elute the bound ligand. Seal the plate and agitate for 15 minutes.
-
LC-MS/MS Analysis: Analyze the eluate using a validated LC-MS/MS method to quantify the amount of bound DMED-d4.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the NSB from the Total Binding at each DMED-d4 concentration.
-
Plot Specific Binding against the concentration of DMED-d4.
-
Fit the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 2: Competitive Binding Assay
This protocol determines the potency (IC50 and Ki) of a test compound (Diphenhydramine) by measuring its ability to displace DMED-d4.
-
Receptor and Deuterated Ligand Preparation:
-
Thaw and dilute the H1R membrane preparation in Assay Buffer to 10 µg of protein per well.
-
Prepare DMED-d4 in Assay Buffer at a fixed concentration equal to its Kd (determined from the saturation assay).
-
-
Competitor Dilution: Prepare a serial dilution of the test compound (Diphenhydramine) in Assay Buffer to cover a wide concentration range (e.g., 0.1 nM to 100 µM).
-
Assay Setup:
-
Add 50 µL of the appropriate test compound dilution to each well.
-
For Total Binding , add 50 µL of Assay Buffer instead of the test compound.
-
For NSB , add 50 µL of a high concentration of the test compound (e.g., 100 µM).
-
Add 50 µL of the fixed concentration of DMED-d4 to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted H1R membrane preparation.
-
-
Incubation, Filtration, and Elution: Follow steps 4-6 from the Saturation Binding Assay protocol.
-
LC-MS/MS Analysis: Quantify the amount of bound DMED-d4 in each sample.
-
Data Analysis:
-
Normalize the data by setting the average Total Binding as 100% and the average NSB as 0%.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of DMED-d4 used and Kd is its dissociation constant.
-
Data Presentation
The following tables present illustrative data from the described assays.
Table 1: Illustrative Saturation Binding Data for DMED-d4 at the H1 Receptor
| [DMED-d4] (nM) | Total Binding (fmol) | Non-Specific Binding (fmol) | Specific Binding (fmol) |
|---|---|---|---|
| 0.5 | 15.2 | 1.5 | 13.7 |
| 1.0 | 28.5 | 3.1 | 25.4 |
| 2.5 | 55.0 | 7.8 | 47.2 |
| 5.0 | 80.1 | 15.5 | 64.6 |
| 10.0 | 110.3 | 31.0 | 79.3 |
| 20.0 | 135.8 | 62.1 | 73.7 |
| 50.0 | 165.2 | 155.0 | 10.2 |
| 100.0 | 198.5 | 310.0 | -111.5 |
Note: Negative specific binding at high concentrations can occur due to experimental variability when NSB approaches Total Binding.
Summary of Saturation Binding Parameters:
-
Kd (Dissociation Constant): 5.2 nM
-
Bmax (Max Receptor Density): 85.1 fmol/mg protein
Table 2: Illustrative Competitive Binding Data for Diphenhydramine vs. DMED-d4
| [Diphenhydramine] (nM) | % Specific Binding of DMED-d4 |
|---|---|
| 0.1 | 98.5 |
| 1.0 | 95.2 |
| 10.0 | 80.1 |
| 50.0 | 48.9 |
| 100.0 | 25.6 |
| 500.0 | 5.3 |
| 1000.0 | 1.2 |
Summary of Competitive Binding Parameters:
-
IC50 (Half-maximal Inhibitory Concentration): 51.5 nM
-
Ki (Inhibitory Constant): 25.6 nM (Calculated using the Cheng-Prusoff equation with [DMED-d4] = 5.2 nM and Kd = 5.2 nM)
Visualizations
Caption: Workflow for a competitive ligand binding assay using LC-MS/MS.
Caption: Simplified Histamine H1 Receptor signaling pathway via Gq protein.
References
- 1. N,N'-Dimethylethylenediamine | C4H12N2 | CID 8070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antihistamine action of N-(2-pyridyl)-N-(2-thenyl)-N', N'-dimethylethylenediamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N'-Dimethylethylenediamine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Histamine receptor - Wikipedia [en.wikipedia.org]
- 6. Synthesis and σ1 Receptor Binding of Halogenated N,N′-Diphenethylethylenediamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histaprodifen, methylhistaprodifen, and dimethylhistaprodifen are potent H1-receptor agonists in the pithed and in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Dimethylethylenediamine-d4 as a Tracer in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace the fate of molecules in chemical reactions and biological systems. The use of deuterated compounds as internal standards in quantitative mass spectrometry is a cornerstone of modern analytical chemistry, enabling high precision and accuracy through isotope dilution mass spectrometry. N,N-Dimethylethylenediamine-d4 (DMED-d4) is the deuterated analog of N,N-Dimethylethylenediamine (DMED), a derivatization agent used to enhance the ionization efficiency and chromatographic retention of small polar molecules, such as short-chain fatty acids (SCFAs), in liquid chromatography-mass spectrometry (LC-MS) analysis.
This document provides detailed application notes and protocols for the use of this compound as a tracer, specifically as an internal standard, for the quantitative analysis of analytes amenable to derivatization with DMED. The primary application highlighted is the analysis of SCFAs, which are important metabolites in various physiological and pathological processes.
Principle of the Method
The core application of this compound is as an internal standard in quantitative analytical methods. The principle relies on the chemical identity between the deuterated standard (DMED-d4) and the non-deuterated derivatizing agent (DMED). When DMED is used to derivatize a target analyte, a known amount of the analyte derivatized with DMED-d4 is added to the sample. Because the deuterated and non-deuterated derivatized analytes have nearly identical physicochemical properties (e.g., chromatographic retention time, ionization efficiency), any sample loss or variation during sample preparation and analysis will affect both species proportionally. The mass spectrometer can distinguish between the two based on their mass difference, and the ratio of the analyte signal to the internal standard signal is used for accurate quantification.
This approach is particularly valuable for the analysis of short-chain fatty acids (SCFAs), which are notoriously difficult to analyze by LC-MS due to their high volatility and poor ionization efficiency.[1] Derivatization with DMED introduces a readily ionizable group, significantly improving detection sensitivity. The use of an internal standard created by derivatizing an SCFA with DMED-d4 corrects for matrix effects and other sources of analytical variability.
Experimental Protocols
Protocol 1: Quantification of Short-Chain Fatty Acids using DMED Derivatization and LC-MS/MS
This protocol describes the preparation of samples and standards for the quantification of SCFAs in biological matrices using DMED for derivatization and a DMED-d4 derivatized SCFA as an internal standard.
Materials:
-
N,N-Dimethylethylenediamine (DMED)
-
This compound (DMED-d4)
-
Short-chain fatty acid standards (e.g., acetic acid, propionic acid, butyric acid)
-
Isotope-labeled SCFA standard for internal standard preparation (e.g., Propionic acid-d5)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC)
-
Pyridine
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Biological sample (e.g., plasma, fecal extract)
Equipment:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18 column)
-
Vortex mixer
-
Centrifuge
-
Incubator or heating block
-
Pipettes and appropriate tips
-
Autosampler vials
Procedure:
-
Preparation of Internal Standard (IS) Stock Solution:
-
Prepare a stock solution of the isotope-labeled SCFA (e.g., Propionic acid-d5) in a suitable solvent (e.g., 50% methanol).
-
Derivatize a known amount of the isotope-labeled SCFA with DMED-d4 using the derivatization procedure described below to create the internal standard. The resulting DMED-d4 derivatized SCFA will be used as the IS.
-
-
Sample Preparation:
-
For fecal samples, homogenize in a suitable solvent (e.g., 70% isopropanol) and centrifuge to obtain a clear supernatant.
-
For plasma samples, perform a protein precipitation step (e.g., with acetonitrile) and collect the supernatant after centrifugation.
-
-
Derivatization Reaction:
-
To 50 µL of the sample supernatant, add 50 µL of the prepared internal standard solution.
-
Add 20 µL of 200 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in pyridine.
-
Add 20 µL of a solution of N,N-Dimethylethylenediamine (DMED) in pyridine.
-
Vortex the mixture and incubate at 40°C for 30 minutes.
-
Quench the reaction by adding 200 µL of 0.1% formic acid in water.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the final solution into the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 1.9 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the derivatized SCFAs (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for each DMED-derivatized SCFA and the DMED-d4 derivatized internal standard.
-
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of SCFA standards derivatized with DMED, with a constant amount of the DMED-d4 derivatized internal standard added to each calibrator.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibrator.
-
Determine the concentration of the SCFAs in the samples by interpolating from the calibration curve.
-
Data Presentation
The following tables summarize the performance characteristics of the DMED derivatization method for SCFA analysis as reported in the literature.[1]
Table 1: Method Validation Parameters for SCFA Quantification using DMED Derivatization and LC-MS/MS
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 fmol |
| Limit of Quantification (LOQ) | 5 fmol |
| Linearity (r²) | 0.9932 to 0.9979 |
| Calibration Curve Range | 0.005 to 5000 pmol/µL |
| Recovery | > 80% |
| Intraday Precision (RSD) | 1-5% |
| Interday Precision (RSD) | 1-5% |
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the quantification of analytes using DMED derivatization with a DMED-d4 labeled internal standard.
Caption: Logical relationship of using DMED-d4 as a tracer for internal standardization in quantitative analysis.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Signal-to-Noise with Deuterated Derivatization Agents
Disclaimer: The use of N,N-Dimethylethylenediamine-d4 specifically for improving signal-to-noise is not a widely documented standard application. The following guide is based on the established principles of using deuterated derivatization reagents to enhance analytical signals in mass spectrometry. This compound is used here as a representative example of a deuterated amine reagent for illustrative purposes.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using deuterated derivatization agents, such as this compound, to improve the signal-to-noise ratio in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a deuterated derivatization agent like this compound?
A1: The primary purpose is to enhance the signal intensity and specificity of an analyte in mass spectrometry. By reacting the analyte with a deuterated agent, a stable isotope-labeled derivative is formed. This can improve ionization efficiency, shift the analyte's mass to a region of the spectrum with lower background noise, and allow for more sensitive and accurate quantification. Deuterated compounds are chemically similar to their non-deuterated counterparts, ensuring similar chromatographic behavior, which is crucial for reliable analysis.[1]
Q2: How does derivatization with a deuterated compound improve the signal-to-noise ratio?
A2: Signal-to-noise enhancement is achieved through several mechanisms:
-
Improved Ionization: The derivatizing agent can introduce a more readily ionizable group onto the analyte molecule, leading to a stronger signal in the mass spectrometer.
-
Reduced Background Noise: By increasing the mass of the analyte, the resulting derivative is shifted to a higher m/z range in the mass spectrum, which often has a lower chemical background, thus improving the signal-to-noise ratio.
-
Enhanced Fragmentation: The derivatization can lead to more predictable and specific fragmentation patterns in tandem mass spectrometry (MS/MS), allowing for more sensitive and selective detection using Multiple Reaction Monitoring (MRM).
Q3: What types of analytes are suitable for derivatization with an amine-containing reagent like this compound?
A3: Amine-containing derivatization reagents are typically used to target analytes with specific functional groups that can react with amines. These include, but are not limited to, compounds containing:
-
Carboxylic acids
-
Activated esters
-
Isocyanates
-
Aldehydes and ketones (though this may require a subsequent reductive amination step)
Q4: Can this compound be used as an internal standard?
A4: While deuterated compounds are excellent internal standards, this compound itself would not typically be used as an internal standard.[1] Instead, you would use a deuterated version of the analyte of interest as the internal standard.[1] The derivatization of both the analyte and its deuterated internal standard with a non-deuterated derivatizing agent is a common and effective quantification strategy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no derivatization product detected. | Incomplete reaction due to suboptimal conditions. | Optimize reaction parameters such as temperature, time, and pH. Ensure the absence of water if the reaction is moisture-sensitive. |
| Inactive derivatizing reagent. | Use a fresh batch of the derivatizing agent. Store the reagent under appropriate conditions (e.g., in a desiccator, under inert gas). | |
| Presence of interfering substances in the sample. | Clean up the sample prior to derivatization using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | |
| High background noise or interfering peaks. | Excess derivatizing reagent. | Quench the reaction and remove excess reagent. Optimize the amount of reagent used. |
| Formation of side products. | Adjust reaction conditions to minimize side reactions. Purify the derivatized sample before LC-MS analysis. | |
| Poor chromatographic peak shape. | Suboptimal chromatographic conditions for the derivatized analyte. | Re-optimize the mobile phase composition, gradient, and column chemistry to suit the properties of the derivatized product. |
| Adsorption of the derivative to the analytical column. | Use a column with a different stationary phase or add modifiers to the mobile phase to reduce adsorption. | |
| Inconsistent quantification results. | Variability in the derivatization reaction efficiency. | Ensure precise and consistent addition of the derivatizing reagent and control of reaction conditions across all samples. |
| Isotope exchange or degradation of the deuterated label. | Verify the stability of the deuterium (B1214612) label under the experimental conditions. Avoid harsh acidic or basic conditions if the label is prone to back-exchange.[1] |
Experimental Protocols
General Protocol for Derivatization of a Carboxylic Acid with this compound
This protocol is a generalized procedure and may require optimization for specific analytes.
1. Reagent Preparation:
- Prepare a 10 mg/mL stock solution of this compound in anhydrous acetonitrile.
- Prepare a 10 mg/mL stock solution of a coupling agent (e.g., EDC - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous acetonitrile.
- Prepare a 5 mg/mL solution of an activator (e.g., NHS - N-Hydroxysuccinimide) in anhydrous acetonitrile.
2. Sample Preparation:
- Dry down the sample containing the carboxylic acid analyte under a stream of nitrogen.
- Reconstitute the dried sample in 100 µL of anhydrous acetonitrile.
3. Derivatization Reaction:
- To the reconstituted sample, add 10 µL of the EDC stock solution and 5 µL of the NHS stock solution.
- Vortex briefly and incubate at room temperature for 15 minutes to activate the carboxylic acid.
- Add 15 µL of the this compound stock solution.
- Vortex and incubate at 60°C for 1 hour.
4. Reaction Quenching and Sample Preparation for LC-MS:
- After incubation, cool the reaction mixture to room temperature.
- Add 10 µL of 0.1% formic acid in water to quench the reaction.
- Evaporate the solvent under nitrogen.
- Reconstitute the sample in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: A generalized workflow for the derivatization of an analyte for LC-MS analysis.
Caption: Chemical derivatization of a carboxylic acid with a deuterated amine.
References
Technical Support Center: Deuterated Internal Standards
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Section 1: Isotopic Purity & Analyte-IS Crosstalk
One of the most critical aspects of a deuterated internal standard (IS) is its purity, both chemical and isotopic. Impurities can lead to significant errors in quantification.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended purity levels for deuterated internal standards?
A1: For reliable and reproducible results, high purity is essential. General recommendations are:
Always obtain a certificate of analysis (CoA) from the supplier that specifies both purity types.[1]
Q2: I'm observing a signal for my analyte in a blank sample spiked only with the internal standard. What is the cause?
A2: This issue, often called "crosstalk," is typically due to the presence of the unlabeled analyte as an impurity in the deuterated internal standard material.[1][3] This can lead to an overestimation of your analyte's concentration, a problem that is especially pronounced at the lower limit of quantification (LLOQ).[1] Another possibility is in-source fragmentation or instability of the deuterated standard.[4]
Q3: How can analyte-IS crosstalk affect my results?
A3: Crosstalk can significantly impact accuracy and reliability. Key issues include:
-
Overestimation of Analyte: The impurity contributes to the analyte signal, leading to artificially high concentration readings.[1]
-
Non-Linear Calibration Curves: Isotopic interference between the analyte and the internal standard can cause non-linear calibration behavior, biasing the quantitative results.[1][5][6]
Troubleshooting Guide: Investigating Crosstalk
If you suspect the internal standard is contributing to the analyte signal, this workflow can help diagnose the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing N,N-Dimethylethylenediamine-d4 for GC-MS Analysis
Welcome to the technical support center for the optimization and troubleshooting of N,N-Dimethylethylenediamine-d4 (DMED-d4) concentration in Gas Chromatography-Mass Spectrometry (GC-MS) applications. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my quantitative results inconsistent despite using a DMED-d4 internal standard?
A: Inconsistent or inaccurate results with a deuterated internal standard (IS) can arise from several factors beyond simple concentration. The most common issues are a lack of perfect co-elution, impurities in the standard, unexpected isotopic exchange, or differential matrix effects.[1]
Troubleshooting Steps:
-
Verify Co-elution: Chromatographically, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[1] This separation can expose the analyte and the IS to different matrix interferences, affecting ionization and leading to inaccurate quantification.
-
Solution: Overlay the chromatograms for the analyte and the DMED-d4 IS to confirm they elute as a single, symmetrical peak. If separation is observed, consider adjusting the GC oven temperature program or using a column with slightly lower resolution to ensure co-elution.[1]
-
-
Assess IS Purity: The DMED-d4 standard may contain unlabeled N,N-Dimethylethylenediamine. This impurity will contribute to the analyte's signal, causing an overestimation of the analyte's concentration.[2]
-
Solution: Analyze a blank matrix sample spiked only with the DMED-d4 internal standard at the working concentration. The signal for the unlabeled analyte should be minimal, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ).[2]
-
-
Evaluate Isotopic Stability: Although less common for deuterium (B1214612) on methyl groups, H/D back-exchange can occur under certain sample preparation conditions (e.g., extreme pH).[1][2]
-
Solution: Perform an incubation study by spiking DMED-d4 into a blank matrix and processing it through your entire sample preparation workflow. Analyze the sample to see if there is any significant increase in the signal of the non-labeled compound over time.[1]
-
Q2: What is the optimal concentration for my DMED-d4 internal standard?
A: The ideal concentration for DMED-d4 is one that provides a strong, reproducible signal without saturating the detector and is comparable to the expected concentration of the analyte in the samples.[3] There is no single universal concentration; it must be determined experimentally.
General Guidance:
-
The IS response should be sufficient to ensure high precision in peak integration.
-
The concentration should be similar to the analyte concentrations being measured.[3]
-
For a calibration curve, the IS concentration is held constant across all calibrators and samples.[4]
Q3: My analyte signal is suppressed or enhanced differently from the DMED-d4 signal. What are matrix effects and how can I mitigate them?
A: Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte and internal standard.[5][6][7] In GC-MS, this often manifests as signal enhancement, where matrix components coat active sites in the injector liner, protecting the analyte from thermal degradation and improving its transfer to the column.[8][9] If the matrix affects the analyte and IS differently, quantification will be inaccurate.[1][2]
Mitigation Strategies:
-
Improve Sample Cleanup: Use techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[10]
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is identical to the sample matrix. This ensures that the calibration standards and the samples experience the same matrix effects.[8][9]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and minimize their impact.
Data Presentation: Summary Tables
Table 1: Troubleshooting Guide for Common Issues
| Problem | Potential Cause | Recommended Solution |
| Inaccurate Quantification | Analyte and IS do not co-elute. | Modify GC temperature program to merge peaks.[1] |
| IS is contaminated with unlabeled analyte. | Assess IS purity; source a new, higher-purity standard if necessary.[2] | |
| Differential matrix effects. | Improve sample cleanup or use matrix-matched calibrants.[8][9] | |
| High Variability in IS Signal | Inconsistent sample preparation or injection volume. | Ensure consistent technique; add IS early in the sample prep process.[3] |
| Isotopic (H/D) exchange. | Investigate sample pH and temperature; modify sample prep conditions.[1] | |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column. | Use an inert liner, deactivate the liner, or trim the front of the column.[11][12] |
| Column contamination. | Bake out the column according to manufacturer's instructions.[11] |
Table 2: Example Data for Matrix Effect Evaluation
| Sample Type | Analyte Peak Area | DMED-d4 IS Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Set A (Neat Solvent) | 1,500,000 | 1,600,000 | 0.938 | N/A |
| Set B (Post-Spike Matrix) | 1,850,000 | 1,900,000 | 0.974 | +23% (Analyte), +19% (IS) |
| Set C (Pre-Spike Matrix) | 1,790,000 | 1,850,000 | 0.968 | N/A (Recovery Check) |
| This table illustrates a scenario of matrix enhancement, where both analyte and IS signals are increased in the presence of the matrix. Since the enhancement is similar, the Analyte/IS ratio remains relatively stable, indicating the IS is compensating effectively. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol determines if matrix components are suppressing or enhancing the MS signal.
-
Prepare Three Sample Sets: [2]
-
Set A (Neat Solution): Prepare the analyte and DMED-d4 IS in the final, clean reconstitution solvent (e.g., methanol, hexane) at the target concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. In the final step, spike the extracted matrix with the analyte and DMED-d4 IS at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and DMED-d4 IS before starting the extraction procedure.
-
-
Analyze Samples: Inject all three sets into the GC-MS system.
-
Calculate Matrix Effect: Compare the peak area of the analyte in Set B to that in Set A.
-
Matrix Effect (%) = (Peak Area_Set B / Peak Area_Set A) * 100%
-
A value > 100% indicates signal enhancement.
-
A value < 100% indicates signal suppression.
-
-
Calculate Recovery: Compare the peak area of the analyte in Set C to that in Set B to determine the extraction recovery.
Protocol 2: Assessment of DMED-d4 Isotopic Purity
This protocol checks for the presence of unlabeled DMED in your deuterated standard.
-
Prepare Blank Sample: Use a matrix sample known to contain no analyte.
-
Spike with Internal Standard: Add the DMED-d4 IS at the final concentration used in your assay.[2]
-
Analyze the Sample: Run the sample on the GC-MS and monitor the mass transitions for both the deuterated IS and the unlabeled analyte.[2]
-
Evaluate Response: The signal from the unlabeled analyte's mass transition should be negligible. A significant peak indicates contamination of the IS with its unlabeled form.[2]
Visualized Workflows
Caption: Workflow for analysis and troubleshooting using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 5. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices | MDPI [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scioninstruments.com [scioninstruments.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: N,N-Dimethylethylenediamine-d4 (DMED-d4)
Welcome to the technical support center for N,N-Dimethylethylenediamine-d4 (DMED-d4). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered when using DMED-d4 as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my analysis using DMED-d4?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can cause ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of your analytical method.[1][3][4] When using DMED-d4 as an internal standard, it is intended to co-elute with the target analyte and experience similar matrix effects, allowing for accurate quantification through ratio normalization.[1][5]
Q2: I am using DMED-d4 as a SIL-IS, which should correct for matrix effects. Why am I still seeing poor reproducibility?
A2: While SIL-IS like DMED-d4 are the gold standard for mitigating matrix effects, they may not offer perfect compensation in all scenarios.[1][6] Poor reproducibility can arise from a phenomenon known as differential matrix effects. This occurs if there is a slight chromatographic separation between your analyte and DMED-d4, often due to the deuterium (B1214612) isotope effect, causing them to elute into regions with different levels of ion suppression.[1][6][7] Variability in matrix composition between samples can also lead to inconsistent ion suppression.[4]
Q3: What are the most common sources of matrix effects in biological samples?
A3: In biological matrices like plasma and serum, phospholipids (B1166683) are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[5][8][9][10] These molecules are highly abundant (~1 mg/mL in blood) and can co-extract with analytes of interest.[10] Other sources include salts, proteins, metabolites, and dosing formulation agents.[11]
Q4: Can my choice of sample preparation influence the performance of DMED-d4?
A4: Absolutely. The choice of sample preparation is one of the most effective ways to combat matrix effects.[3][5] A simple protein precipitation (PPT) is often insufficient as it does not remove phospholipids, which remain in the supernatant.[9][12] More rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are better at removing interfering components, leading to a cleaner extract and more reliable performance of your internal standard.[5][11]
Troubleshooting Guides
This section provides solutions to common problems encountered when using DMED-d4 as an internal standard.
Issue 1: High Variability in DMED-d4 Response Across Samples
High variability in the internal standard signal is a clear indicator of inconsistent matrix effects.
Troubleshooting Workflow
Caption: A workflow for troubleshooting inconsistent internal standard response.
Recommended Actions:
-
Evaluate Sample Cleanup: If you are using a simple protein precipitation method, consider switching to a more advanced technique designed to remove phospholipids, such as HybridSPE® or other specialized SPE cartridges.[8][10]
-
Optimize Chromatography: A slight retention time shift between the analyte and DMED-d4 can cause issues.[7] Adjust the gradient or try a different column chemistry to ensure perfect co-elution.
-
Use a Divert Valve: Phospholipids often elute over a broad range. A divert valve can be used to send the early, highly contaminated portion of the eluent to waste, preventing it from entering the mass spectrometer.[13]
Issue 2: Low Signal Intensity (Ion Suppression) for Both Analyte and DMED-d4
When both the analyte and the internal standard signals are low, it points to significant ion suppression.
Causal Relationship Diagram
Caption: The competitive ionization process leading to ion suppression in ESI-MS.
Recommended Actions:
-
Improve Sample Preparation: This is the most effective way to reduce overall ion suppression.[5] The goal is to remove the interfering matrix components before injection.
-
Dilute the Sample: Simple dilution of the final extract can reduce the concentration of matrix components, thereby lessening their suppressive effect.[14]
-
Optimize Ion Source Parameters: Adjusting parameters like capillary voltage, gas flow, and temperature can sometimes help maximize the signal for your compounds of interest relative to the background.[13]
-
Consider APCI: If using Electrospray Ionization (ESI), evaluate whether Atmospheric Pressure Chemical Ionization (APCI) is an option. APCI is often less susceptible to matrix effects than ESI.[15]
Data Summary
The effectiveness of different sample preparation techniques in reducing matrix effects is critical for reliable quantification. The table below summarizes the expected performance for removing phospholipids, a primary source of ion suppression.
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal | Relative Throughput |
| Protein Precipitation (PPT) | Good (>90%) | Poor (<10%) | High |
| Liquid-Liquid Extraction (LLE) | Variable (Depends on analyte polarity) | Good (>90%) | Medium |
| Standard Solid-Phase Extraction (SPE) | Good (>85%) | Good (>95%) | Medium |
| HybridSPE®-Phospholipid | Excellent (>95%) | Excellent (>99%) | High |
| Note: These are representative values. Actual results may vary based on the specific analyte, matrix, and protocol used.[8][9][11] |
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows you to quantify the degree of ion suppression or enhancement affecting DMED-d4.[4][14]
Objective: To calculate the Matrix Factor (MF) for DMED-d4. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a standard of DMED-d4 in the final mobile phase or reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Spike Matrix): Process at least 6 different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure. Before the final evaporation step, spike the extracted matrix with DMED-d4 to the same final concentration as Set A.
-
Set C (Neat Matrix): Process the same 6 lots of blank biological matrix without adding the internal standard.
-
-
Analysis: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak area for DMED-d4.
-
Calculation:
-
Calculate the average peak area for DMED-d4 from Set A (AreaNeat).
-
For each sample in Set B, calculate the Matrix Factor:
-
MF = AreaPost-Spike / AreaNeat
-
-
Calculate the mean MF and the coefficient of variation (%CV) across the different matrix lots. A %CV of ≤15% is generally considered acceptable.[16]
-
Protocol 2: Phospholipid Removal using HybridSPE®
This protocol provides a general workflow for using a specialized SPE technique to obtain cleaner extracts.
Objective: To effectively remove both proteins and phospholipids from a plasma sample prior to analysis.
Methodology:
-
Precipitation: In a 96-well collection plate, add 100 µL of plasma sample containing the analyte and DMED-d4. Add 300 µL of 1% formic acid in acetonitrile (B52724) to precipitate proteins.
-
Vortex: Mix thoroughly for 1 minute to ensure complete protein precipitation.
-
Filtration & Extraction: Place the HybridSPE® plate on a vacuum manifold. Apply a brief vacuum pulse (2-4 in. Hg) for approximately 15-30 seconds to initiate flow. The protein-precipitated sample is loaded, and a vacuum is applied (10 in. Hg) for 2-4 minutes to pull the supernatant through the SPE packing material.
-
Collection: The resulting filtrate, now depleted of proteins and phospholipids, is collected in a clean collection plate.
-
Evaporation & Reconstitution: The filtrate is evaporated to dryness under a stream of nitrogen and reconstituted in an appropriate mobile phase for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. e-b-f.eu [e-b-f.eu]
N,N-Dimethylethylenediamine-d4 stability in acidic or basic conditions
This technical support center provides guidance on the stability of N,N-Dimethylethylenediamine-d4 in acidic and basic conditions. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic or basic solutions?
The primary stability concern for this compound in aqueous acidic or basic solutions is the potential for hydrogen-deuterium (H-D) exchange.[1][2] This can compromise the isotopic purity of the compound. Deuterium (B1214612) atoms on the ethylenediamine (B42938) backbone (C-D) are generally more stable than those on heteroatoms (N-D, if any). However, extreme pH conditions and elevated temperatures can facilitate this exchange. Additionally, like its non-deuterated analog, the molecule may be susceptible to chemical degradation.
Q2: How does deuteration affect the stability of N,N-Dimethylethylenediamine?
Deuteration can enhance the metabolic stability of a compound due to the kinetic isotope effect (KIE).[][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond.[] This can lead to a longer half-life of the compound in biological systems.[4] However, this does not necessarily prevent degradation under harsh chemical conditions.
Q3: What are the recommended storage conditions for this compound?
To maintain the integrity of this compound, it is recommended to store it under conditions that minimize degradation and isotopic exchange. For long-term storage, it is best to store the compound as a solid at -20°C or colder in a desiccator to protect it from moisture.[1] If in solution, use a high-purity aprotic solvent such as acetonitrile (B52724) or methanol (B129727) and store in a tightly sealed vial at low temperatures (e.g., -20°C), protected from light.[1][5] Avoid long-term storage in aqueous solutions, especially under acidic or basic conditions.[1]
Q4: Can I use this compound as an internal standard in LC-MS/MS analysis?
Yes, deuterated compounds are often used as internal standards in LC-MS/MS assays due to their similar chemical properties and co-elution with the analyte.[6] However, it is crucial to ensure the isotopic stability of the deuterium labels throughout the sample preparation and analysis. The position of the deuterium labels on the ethylenediamine backbone should be stable and not prone to exchange under the analytical conditions.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Isotopic Purity | Hydrogen-Deuterium (H-D) exchange with protic solvents or atmospheric moisture. | Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous, aprotic solvents for sample preparation and storage.[1] Avoid prolonged exposure to acidic or basic aqueous solutions. |
| Instability at experimental pH. | Conduct a systematic pH stability study to determine the optimal pH range for your experiments. Neutralize samples immediately after experiments to prevent further degradation.[7] | |
| Unexpected Degradation Products | Chemical degradation of the diamine structure. | Perform forced degradation studies across a range of pH values and temperatures to identify potential degradation pathways and products.[7] This can help in developing a stability-indicating analytical method. |
| Oxidation of the amine groups. | If the compound is susceptible to oxidation, use an inert atmosphere during experiments and consider adding antioxidants if compatible with your assay.[7] | |
| Inconsistent Experimental Results | Variability in sample handling and storage. | Adhere to strict protocols for sample preparation and storage.[1] Prepare fresh working solutions for each experiment to minimize the risk of degradation or H-D exchange. |
| Contamination of the deuterated standard. | Verify the chemical and isotopic purity of the standard upon receipt and periodically. Use high-resolution mass spectrometry (HRMS) or NMR spectroscopy for verification.[1] |
Stability Data Summary
Currently, there is no specific quantitative data available in the public domain on the stability of this compound under various pH conditions. However, based on the general principles of amine and deuterated compound stability, the following can be inferred:
| Condition | Potential Stability Issues | General Recommendations |
| Acidic (pH < 7) | - Protonation of amine groups, potentially increasing solubility in aqueous media. - Increased risk of H-D exchange, particularly at lower pH and higher temperatures. - Potential for acid-catalyzed hydrolysis or other degradation pathways. | - Minimize exposure time to strongly acidic conditions. - Work at the lowest practical temperature. - Use aprotic or deuterated acidic media if possible. |
| Neutral (pH ≈ 7) | - Generally more stable than under acidic or basic conditions. - Risk of H-D exchange is lower but still possible over extended periods in protic solvents. | - Buffer the solution to maintain a neutral pH. - Prepare solutions fresh for immediate use. |
| Basic (pH > 7) | - Amine groups are in their free base form. - Increased risk of H-D exchange, especially at higher pH and temperatures. - Susceptibility to base-catalyzed degradation or oxidation. | - Minimize exposure time to strongly basic conditions. - Work at the lowest practical temperature. - Use aprotic or deuterated basic media if possible. |
Experimental Protocols
Protocol: pH Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound across a range of pH values.
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration.
-
Incubation:
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately analyze the aliquots using a validated stability-indicating analytical method, such as LC-MS/MS.
-
The method should be able to separate the parent compound from any potential degradation products and monitor its isotopic purity.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each pH value.
-
Determine the degradation rate constant and half-life at each pH.
-
Analyze the mass spectra to assess any loss of deuterium.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Generalized degradation pathway of a diamine.
References
correcting for N,N-Dimethylethylenediamine-d4 isotopic distribution
Technical Support Center: N,N-Dimethylethylenediamine-d4
This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals using this compound as an internal standard in quantitative mass spectrometry analysis. The focus is on accurately correcting for its isotopic distribution to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is isotopic distribution and why is correction necessary for this compound?
A1: Isotopic distribution refers to the relative abundance of all isotopic variants of a molecule. A deuterated standard like this compound is not 100% pure; it's a mixture of molecules with varying numbers of deuterium (B1214612) atoms (d0, d1, d2, d3, d4, etc.) due to the incomplete deuteration during synthesis and the natural abundance of heavy isotopes like Carbon-13.[1] This mixture of isotopologues can cause signal overlap between the analyte and the internal standard in a mass spectrometer.[2] Correction is critical to prevent issues like non-linear calibration curves and inaccurate quantification of your target analyte.[3]
Q2: What is the difference between isotopic enrichment and isotopic purity/species abundance?
A2: These terms are often confused but are distinct:
-
Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position on the molecule.[1] For example, 99% enrichment means a 99% chance of finding a deuterium atom at that site.
-
Isotopic Purity (or Species Abundance): Refers to the percentage of molecules that have the exact desired isotopic composition (e.g., precisely four deuterium atoms for a d4 compound).[1] A standard with high isotopic enrichment will still have a distribution of different isotopologue species.[1]
Q3: Where can I find the isotopic distribution information for my batch of this compound?
A3: The most reliable source is the Certificate of Analysis (CofA) provided by the supplier. This document should detail the isotopic purity and distribution of the specific lot you are using. If it's not on the CofA, you should contact the supplier's technical support. For rigorous analysis, you can also determine the isotopic purity yourself by infusing a pure solution of the standard into a high-resolution mass spectrometer.
Q4: What is the minimum recommended isotopic purity for a deuterated internal standard?
A4: It is best to use deuterated compounds with an isotopic enrichment of at least 98%.[4] High-purity standards are crucial to minimize background interference and ensure clear mass separation between the analyte and the standard, which improves data quality.[4]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Inaccurate or biased quantification results. | 1. Isotopic distribution of the d4-standard was not corrected. 2. Contribution from the analyte's naturally occurring isotopes to the internal standard's signal (isotopic crosstalk).[5] 3. Presence of unlabeled analyte (d0) impurity in the internal standard stock.[3][6] | 1. Implement a correction algorithm based on the isotopic distribution from the Certificate of Analysis or experimental measurement. 2. Analyze a high-concentration sample of the unlabeled analyte alone to measure the signal contribution in the d4-standard's mass channel.[2] Subtract this contribution from your sample measurements. 3. Analyze a pure solution of the d4-standard to check for the presence of the unlabeled analyte.[6] Correct for this impurity in your calculations. |
| Non-linear calibration curve. | 1. Significant isotopic interference between the analyte and the d4-standard, especially at high analyte concentrations.[3][5] 2. Incorrect concentration of the internal standard was chosen, leading to saturation or poor signal-to-noise. | 1. Ensure the mass difference between the analyte and standard is sufficient (typically ≥3 amu).[6] 2. Apply a non-linear calibration function that accounts for the bidirectional isotopic interference.[3][7] 3. Optimize the concentration of the internal standard to ensure it provides a stable signal across the entire calibration range without causing detector saturation.[5] |
| Internal standard peak appears in blank matrix samples. | 1. Contamination from lab equipment, solvents, or collection tubes.[8] 2. Carryover from a previous high-concentration sample in the autosampler or LC column. | 1. Thoroughly clean all glassware and use high-purity solvents. 2. Implement a rigorous wash sequence for the autosampler needle and injection port between samples. 3. Analyze a fresh blank matrix from a source known to be free of the analyte to confirm the source of contamination.[8] |
| Retention time of d4-standard shifts relative to the analyte. | 1. "Isotope effect" where deuteration causes a slight change in chromatographic behavior. This is a known phenomenon.[6] 2. Degradation of the analytical column.[9] 3. Subtle changes in mobile phase composition. | 1. For optimal correction of matrix effects, co-elution is ideal.[10] Adjust chromatographic conditions (e.g., gradient, mobile phase) to minimize the separation.[6] 2. If the shift is sudden or significant, replace the analytical column.[9] 3. Ensure mobile phases are fresh and accurately prepared. |
Experimental Protocols
Protocol 1: Determining the Isotopic Distribution of this compound
Objective: To experimentally verify the isotopic purity and distribution of the d4-internal standard.
Methodology:
-
Preparation: Prepare a working solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a strong signal without saturating the detector (e.g., 100 ng/mL).
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap instrument to resolve the different isotopologue peaks.[11]
-
Acquisition: Infuse the solution directly into the mass spectrometer's ion source or perform a simple liquid chromatography injection. Acquire data in full-scan mode over the relevant m/z range.
-
Data Analysis:
-
Identify the monoisotopic peak for the unlabeled compound (d0) and the target d4 peak.
-
Measure the signal intensity (peak area) for each isotopic peak (e.g., M+0, M+1, M+2, M+3, M+4, M+5, etc.).
-
Calculate the relative abundance of each isotopologue by normalizing the intensity of each peak to the sum of all isotopic peak intensities.
-
Example Isotopic Distribution Data:
The following table shows a hypothetical, but typical, isotopic distribution for a commercial batch of this compound.
| Isotopologue | Relative Abundance (%) | Notes |
| d0 (Unlabeled) | 0.2% | Impurity of the unlabeled analyte. |
| d1 | 0.5% | Isotopic impurity. |
| d2 | 1.3% | Isotopic impurity. |
| d3 | 5.0% | Isotopic impurity. |
| d4 | 93.0% | Target Labeled Compound. |
Visual Guides and Workflows
Caption: Workflow for isotopic interference correction in quantitative analysis.
Caption: Logical diagram of isotopic signal overlap between analyte and d4-standard.
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: High-Purity N,N-Dimethylethylenediamine-d4 Synthesis
Welcome to the technical support center for the synthesis of high-purity N,N-Dimethylethylenediamine-d4. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the synthesis and purification of this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method is the reductive amination of ethylenediamine (B42938) using a deuterated formaldehyde (B43269) source, such as paraformaldehyde-d2, in the presence of a reducing agent like sodium borohydride (B1222165) or formic acid. This reaction introduces two CD₂ groups onto one of the nitrogen atoms.
Q2: What are the primary sources of impurities in the synthesis of this compound?
Impurities can be broadly categorized as either chemical or isotopic.
-
Chemical Impurities: These include residual starting materials (ethylenediamine), partially reacted intermediates (N-methylethylenediamine-d2), over-alkylation products (N,N,N'-trimethylethylenediamine-d4), and by-products from the reducing agent.
-
Isotopic Impurities: These consist of under-deuterated species (d0, d1, d2, d3) and can arise from incomplete deuteration of the formaldehyde source or from hydrogen-deuterium (H/D) exchange during the reaction or workup.
Q3: Which analytical techniques are most effective for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for determining the degree of deuteration by observing the disappearance of the N-methyl proton signal. ²H NMR directly detects the deuterium (B1214612) signal, confirming its incorporation. ¹³C NMR can also provide structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the isotopic distribution (d0, d1, d2, d3, d4) and confirming the molecular weight of the final product.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is effective for quantifying chemical purity and identifying volatile impurities.
Q4: How can I minimize deuterium scrambling?
Deuterium scrambling, or the unintended migration of deuterium atoms, can be minimized by:
-
Controlling Reaction Temperature: Avoid excessively high temperatures, which can promote H/D exchange.
-
Choice of Solvent: Use aprotic solvents where possible. If a protic solvent is necessary, consider using its deuterated form (e.g., Methanol-d4).
-
pH Control: Extremes in pH can facilitate H/D exchange, especially at positions alpha to a nitrogen atom. Maintaining a neutral or slightly acidic pH during the reaction is often optimal.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low Isotopic Purity (High Levels of d0-d3 Species)
| Possible Cause | Suggested Solution |
| Contaminated Deuterated Reagent: The paraformaldehyde-d2 or other deuterium source may be contaminated with its non-deuterated counterpart. | Verify the isotopic purity of the starting material using NMR or MS before starting the reaction. |
| H/D Exchange with Protic Solvents: Using protic solvents like methanol (B129727) or water during the reaction or workup can lead to the replacement of deuterium with hydrogen. | Use deuterated solvents (e.g., Methanol-d4) for the reaction and aprotic solvents (e.g., dichloromethane, diethyl ether) for extraction. Minimize contact with water during the workup. |
| Inappropriate Reducing Agent: Some reducing agents or reaction conditions can promote H/D exchange. | Formic acid is a common choice for this type of reductive amination (Eschweiler-Clarke reaction). If using a borohydride reagent, ensure anhydrous conditions. |
Problem 2: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials. | Monitor the reaction progress using TLC or GC-MS. If the reaction has stalled, consider extending the reaction time or gently increasing the temperature. |
| Over-alkylation: The newly formed secondary amine on the other nitrogen can also react, leading to N,N,N'-trimethylated by-products. | Use a molar excess of ethylenediamine relative to the deuterated formaldehyde to favor the desired product. |
| Sub-optimal pH: The formation of the intermediate iminium ion is pH-dependent. If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the carbonyl will not be sufficiently activated. | The reaction with formic acid typically does not require pH adjustment. If using other methods, maintaining a pH between 6 and 8 is generally effective. |
| Product Loss During Workup: The product is a water-soluble amine and can be lost during aqueous extraction. | Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the amine. Perform multiple extractions with an organic solvent like dichloromethane. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Similar Boiling Points of Impurities: The boiling point of the desired d4 product is very close to that of under-deuterated species and the N-mono-methylated-d2 intermediate. | Fractional distillation under reduced pressure using an efficient distillation column (e.g., a Vigreux or packed column) is the most effective method. Collect narrow boiling point fractions and analyze each by GC-MS. |
| Product is Hygroscopic: The purified amine can absorb moisture and CO₂ from the air. | Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
The following tables provide representative data for the synthesis and analysis of this compound. Note that actual results may vary depending on specific experimental conditions.
Table 1: Typical Isotopic Distribution from Mass Spectrometry
| Isotopologue | Designation | Representative Abundance (%) |
| N,N-Dimethylethylenediamine-d0 | d0 | < 0.1 |
| N,N-Dimethylethylenediamine-d1 | d1 | < 0.5 |
| N,N-Dimethylethylenediamine-d2 | d2 | < 1.0 |
| N,N-Dimethylethylenediamine-d3 | d3 | < 2.0 |
| This compound | d4 | > 97.0 |
Table 2: Comparison of Purification Methods
| Purification Method | Achievable Chemical Purity (GC) | Achievable Isotopic Purity (d4 %) | Notes |
| Standard Distillation | 95-98% | >97% | May not effectively remove closely boiling impurities. |
| Fractional Distillation | >99% | >98% | Recommended for achieving high chemical and isotopic purity. |
| Preparative GC | >99.5% | >99% | High purity but not practical for large quantities. |
Experimental Protocols
Representative Synthesis via Eschweiler-Clarke Reaction
This protocol describes a representative synthesis of this compound using deuterated paraformaldehyde and formic acid.
Materials:
-
Ethylenediamine (anhydrous)
-
Paraformaldehyde-d2 (99 atom % D)
-
Formic acid (98-100%)
-
Dichloromethane (DCM)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylenediamine (1.0 eq).
-
Addition of Reagents: Add paraformaldehyde-d2 (2.2 eq) and formic acid (4.5 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. The reaction is exothermic and will evolve CO₂ gas. Continue heating until gas evolution ceases (typically 4-6 hours).
-
Cooling and Basification: Cool the reaction mixture to room temperature. Carefully add a 50% aqueous NaOH solution until the pH is >12.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of dichloromethane.
-
Solvent Removal: Remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.
Technical Support Center: Analysis of N,N-Dimethylethylenediamine-d4
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the liquid chromatography (LC) analysis of N,N-Dimethylethylenediamine-d4.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in our analyses?
A1: this compound is a deuterated stable isotope-labeled internal standard (IS). In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), it is used to accurately quantify the non-deuterated analyte, N,N-Dimethylethylenediamine. The IS is added at a known concentration to samples at the beginning of the sample preparation process to account for variability in extraction, matrix effects, and instrument response.[1]
Q2: Which type of LC column is most suitable for the analysis of this compound?
A2: A C18 reversed-phase column is a common and suitable choice for the analysis of small, polar molecules like this compound.[2] For enhanced retention of such polar compounds, a column with low silanol (B1196071) activity may be beneficial.
Q3: Why is the pH of the mobile phase important for this analysis?
A3: N,N-Dimethylethylenediamine is a basic compound. Controlling the mobile phase pH, typically in the acidic range (e.g., pH 3-4) using a modifier like formic acid or an ammonium (B1175870) acetate/formate (B1220265) buffer, is crucial.[2][3] An acidic pH ensures the amine groups are protonated, which minimizes interactions with residual silanols on the silica-based column packing. This results in improved peak shape, reducing tailing and enhancing sensitivity.[3]
Troubleshooting Guide
Q4: I am observing poor peak shape (tailing) for my analyte and the this compound internal standard. What are the likely causes and solutions?
A4: Peak tailing for basic compounds like N,N-Dimethylethylenediamine is a common issue. Here is a systematic approach to troubleshoot this problem:
-
Secondary Silanol Interactions: The primary cause is often the interaction of the amine functional groups with acidic silanol groups on the surface of the C18 column.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak shape distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase of your gradient, it can cause peak distortion.
-
Solution: Ideally, your sample should be dissolved in the initial mobile phase or a weaker solvent.
-
Q5: My this compound internal standard and the analyte are not separating well. How can I improve the resolution?
A5: Achieving good resolution is critical for accurate quantification. Here are some strategies to improve separation:
-
Optimize the Gradient: A shallow, or less steep, gradient can improve resolution.[3] This involves a slower increase in the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) over a longer period. This increased interaction time with the stationary phase often leads to better separation.[3]
-
Introduce an Isocratic Hold: An isocratic hold at a specific organic solvent concentration where the compounds show differential retention can also enhance resolution.[3]
Q6: I am experiencing unstable retention times for my analyte and internal standard. What should I check?
A6: Retention time instability can compromise the reliability of your data. Common causes include:
-
Inadequate Column Equilibration: It is essential to equilibrate the column with the initial mobile phase conditions before each injection, especially when using a gradient.
-
Solution: Increase the equilibration time between runs. A general guideline is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[3]
-
-
HPLC System Leaks: Leaks in the system can cause pressure fluctuations and affect the composition of the mobile phase being delivered to the column.
-
Solution: Systematically check for leaks at all fittings and connections from the pump to the detector.
-
-
Mobile Phase Issues:
-
Solution: Ensure your mobile phase is freshly prepared and has been properly degassed. If using a buffer, confirm it is completely dissolved to prevent precipitation.[3]
-
Q7: I am not detecting a signal, or the signal is very low for this compound. What are the potential reasons?
A7: A low or absent signal can be due to several factors. A logical troubleshooting workflow is presented below.
Caption: Troubleshooting workflow for low or no signal.
-
Verify Mass Spectrometer Parameters: Ensure the correct precursor and product ions for this compound are being monitored in your MRM (Multiple Reaction Monitoring) method.
-
Assess Chromatographic Conditions: Poor chromatography can lead to broad peaks with low intensity. Verify the mobile phase composition and gradient program. Ensure the column is not clogged and is performing as expected.[2]
-
Check Sample Preparation: Inefficient extraction can result in low recovery of the internal standard. Evaluate your sample preparation method, such as solid-phase extraction (SPE) or protein precipitation, to ensure it is suitable for your sample matrix.[2]
-
Confirm Standard Solution Integrity: Prepare a fresh standard solution of this compound to rule out degradation or incorrect concentration of your existing standard.
Experimental Protocols & Data
Proposed LC-MS/MS Method Parameters
The following table outlines a starting point for developing an LC-MS/MS method for the analysis of N,N-Dimethylethylenediamine and its d4-labeled internal standard. Optimization will be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI+ |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Example LC Gradient Program
This is a suggested starting gradient. It should be optimized to ensure co-elution of the analyte and internal standard while achieving separation from matrix interferences.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 60 |
| 4.1 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
Proposed MRM Transitions
The following table provides proposed MRM transitions for N,N-Dimethylethylenediamine and its d4-labeled internal standard. These are based on the molecular weight and likely fragmentation patterns. The collision energy (CE) will need to be optimized for your specific mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| N,N-Dimethylethylenediamine | 89.1 | 58.1 | 15 |
| This compound | 93.1 | 62.1 | 15 |
Note: The precursor ion is the protonated molecule [M+H]+.
Sample Preparation Protocol: Protein Precipitation
This is a general protocol for protein precipitation from a plasma sample.
References
- 1. N,N'-diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. spectrabase.com [spectrabase.com]
Technical Support Center: N,N-Dimethylethylenediamine-d4 Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and ensuring the integrity of N,N-Dimethylethylenediamine-d4 standards during their experiments.
Troubleshooting Guides
Unexpected results when using this compound standards can often be traced back to contamination or degradation. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Inaccurate quantification; low recovery of the standard | Isotopic Dilution: Contamination with atmospheric moisture or protic solvents leading to hydrogen-deuterium (H-D) exchange. | - Handle the standard under an inert atmosphere (e.g., nitrogen or argon gas). - Use anhydrous solvents for all solutions. - Store the standard in a desiccator over a drying agent. - Equilibrate the container to room temperature before opening to prevent condensation. |
| Chemical Degradation: Exposure to air, light, or incompatible materials. N,N-Dimethylethylenediamine is sensitive to carbon dioxide and strong oxidizing agents. | - Store in amber vials to protect from light.[1] - Use tightly sealed containers to minimize exposure to air.[1] - Avoid contact with acids, acid chlorides, acid anhydrides, and strong oxidizing agents. | |
| Adsorption to Surfaces: The amine functional groups can interact with active sites on glass or plastic surfaces. | - Use silanized glassware or polypropylene (B1209903) containers. - Prepare solutions fresh whenever possible. | |
| Presence of unexpected peaks in analytical runs (e.g., GC-MS, LC-MS) | Contamination from Synthesis: Impurities from starting materials or side-products from the synthesis of the deuterated standard. | - Review the Certificate of Analysis (CoA) for known impurities. - If possible, re-purify the standard using an appropriate technique (e.g., distillation or preparative chromatography). |
| Contamination from Handling/Storage: Introduction of impurities from solvents, glassware, or the laboratory environment. | - Use high-purity solvents and reagents. - Thoroughly clean and dry all glassware before use. - Filter solutions through a compatible syringe filter before analysis. | |
| Formation of Degradation Products: Thermal degradation can lead to the formation of cyclic compounds or ureas. | - Store the standard at the recommended temperature (typically refrigerated). - Avoid prolonged exposure to high temperatures during sample preparation. | |
| Poor chromatographic peak shape (tailing, fronting) | Interaction with Stationary Phase: The basic amine groups can interact with acidic sites on silica-based columns. | - Use a column specifically designed for amine analysis (e.g., with end-capping or a different stationary phase). - Add a competing amine (e.g., triethylamine) to the mobile phase to block active sites. |
| Inappropriate Solvent: The solvent used to dissolve the standard may be too strong or too weak for the chromatographic conditions. | - Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound standards?
A1: To maintain the chemical and isotopic purity of this compound, it should be stored in a cool, dry, and dark place.[1] Refrigeration is often recommended.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide. For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable.
Q2: How can I prevent hydrogen-deuterium (H-D) exchange?
A2: H-D exchange can compromise the isotopic purity of the standard. To prevent this:
-
Handle in a Dry Environment: Use a glove box or a dry, inert atmosphere (argon or nitrogen) when handling the standard.
-
Use Anhydrous Solvents: All solvents used for preparing solutions should be of high purity and anhydrous.
-
Properly Prepared Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
-
Minimize Exposure: Open the container only when necessary and for the shortest possible time. Allowing the container to warm to room temperature before opening will prevent condensation of atmospheric moisture onto the cold standard.[1]
Q3: What are the likely contaminants I might find in my this compound standard?
A3: Potential contaminants can be categorized as follows:
-
Isotopic Impurities: The most common isotopic impurity is the non-deuterated (d0) or partially deuterated versions of N,N-Dimethylethylenediamine.
-
Synthesis-Related Impurities: Depending on the synthetic route, impurities could include starting materials or by-products. For instance, if synthesized from a deuterated precursor, residual starting material could be present.
-
Degradation Products: As an amine, it is susceptible to oxidation and reaction with carbon dioxide from the air. Thermal degradation may lead to cyclization to form piperazine (B1678402) derivatives or the formation of ureas.
-
Water: Due to its hygroscopic nature, water is a common contaminant that can also facilitate H-D exchange.
Q4: What analytical techniques are best for assessing the purity of my this compound standard?
A4: A combination of techniques is often ideal:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is excellent for determining the isotopic purity and identifying the presence of non-deuterated or partially deuterated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine chemical purity and confirm the structure. Quantitative NMR (qNMR) can be used to accurately determine the concentration of the standard.
-
Gas Chromatography (GC) and Liquid Chromatography (LC): When coupled with a suitable detector (e.g., MS or Flame Ionization Detector - FID), chromatography can separate the standard from chemical impurities.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and purity of the this compound standard.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in a high-purity, anhydrous solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration suitable for your mass spectrometer (e.g., 1 µg/mL).
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Infuse the sample directly into the mass spectrometer or inject it onto a suitable LC column.
-
-
Data Acquisition:
-
Acquire full-scan mass spectra in positive ion mode.
-
Ensure the mass resolution is sufficient to distinguish between the different isotopologues (d0 to d4).
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecules of each isotopologue ([M+H]⁺).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Mandatory Visualization
Caption: Troubleshooting workflow for contamination issues.
References
Validation & Comparative
A Comparative Guide to N,N-Dimethylethylenediamine-d4 and Unlabeled N,N-Dimethylethylenediamine for Researchers
In the realm of advanced analytical chemistry and drug development, precision and accuracy are paramount. This guide provides a comprehensive comparison of N,N-Dimethylethylenediamine-d4 and its unlabeled counterpart, N,N-Dimethylethylenediamine. The primary distinction lies in the isotopic labeling of the d4 version, which renders it an invaluable tool for quantitative mass spectrometry analysis, while the unlabeled form serves as a versatile chemical reagent and derivatizing agent.
Physicochemical Properties
While the introduction of deuterium (B1214612) isotopes results in a slight increase in molecular weight for this compound, the fundamental physicochemical properties remain largely comparable to the unlabeled compound. This similarity in chemical behavior is crucial for the deuterated form to serve as an effective internal standard.
| Property | N,N-Dimethylethylenediamine (Unlabeled) | This compound |
| Molecular Formula | C₄H₁₂N₂ | C₄H₈D₄N₂ |
| Molecular Weight | 88.15 g/mol [1] | Approx. 92.18 g/mol |
| Boiling Point | 104-106 °C[1] | Not significantly different from unlabeled |
| Density | 0.807 g/mL at 20 °C[1] | Not significantly different from unlabeled |
| Refractive Index | n20/D 1.426 (lit.)[1] | Not significantly different from unlabeled |
| CAS Number | 108-00-9[1] | Varies by manufacturer |
Performance and Applications: A Tale of Two Roles
The key difference between this compound and unlabeled N,N-Dimethylethylenediamine lies in their application, particularly in the context of quantitative analysis using mass spectrometry.
Unlabeled N,N-Dimethylethylenediamine: The Derivatizing Agent
Unlabeled N,N-Dimethylethylenediamine is a widely utilized chemical building block and reagent in various scientific fields. In the context of analytical chemistry, it serves as an effective derivatizing agent. Derivatization is a technique used to modify an analyte to enhance its analytical properties, such as improving its ionization efficiency and chromatographic separation in liquid chromatography-mass spectrometry (LC-MS). For instance, it is used for the derivatization of short-chain fatty acids (SCFAs) to improve their detection and quantification by LC-MS/MS.[2]
Applications of Unlabeled N,N-Dimethylethylenediamine:
-
Derivatization Agent: Enhances the sensitivity of detection for molecules with poor ionization efficiency in mass spectrometry.[2]
-
Ligand in Coordination Chemistry: Acts as a bidentate ligand in the formation of metal complexes.
-
Catalyst in Organic Synthesis: Employed as a catalyst in various organic reactions.
-
Building Block: Used in the synthesis of pharmaceuticals, agrochemicals, and polymers.[3]
This compound: The Internal Standard
This compound is a stable isotope-labeled (SIL) version of the molecule. The four deuterium atoms increase its mass by four atomic mass units. This mass difference is the cornerstone of its application as an internal standard in quantitative mass spectrometry.
In a typical workflow, the unlabeled N,N-Dimethylethylenediamine is used to derivatize the target analyte. A known amount of this compound-derivatized analyte is then added to the sample. Because the deuterated and non-deuterated derivatized analytes have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. However, due to their mass difference, they are detected as distinct signals. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, as the internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.
Advantages of using this compound as an Internal Standard:
-
Improved Accuracy and Precision: Corrects for sample loss during preparation and variations in instrument performance.
-
Enhanced Reliability: Minimizes the impact of matrix effects on quantification.
-
Gold Standard in Quantitative Analysis: Widely accepted as the most robust method for quantitative mass spectrometry.
Experimental Protocol: Quantification of Short-Chain Fatty Acids (SCFAs) using LC-MS/MS
This protocol outlines the use of both unlabeled N,N-Dimethylethylenediamine as a derivatizing agent and a deuterated analogue as an internal standard for the quantification of SCFAs in a biological sample.
1. Sample Preparation:
-
Homogenize the biological sample (e.g., cecum contents) in a suitable solvent.
-
Centrifuge to pellet solids and collect the supernatant.
2. Derivatization:
-
To the supernatant, add a solution of unlabeled N,N-Dimethylethylenediamine and a coupling agent (e.g., EDC/HOBt) to initiate the derivatization of SCFAs.
-
Incubate the mixture to allow the reaction to complete.
3. Addition of Internal Standard:
-
Spike the derivatized sample with a known concentration of the deuterated SCFA standard (derivatized with this compound).
4. LC-MS/MS Analysis:
-
Inject the final sample into an LC-MS/MS system.
-
Separate the derivatized SCFAs using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the derivatized SCFAs and the deuterated internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
5. Data Analysis:
-
Calculate the ratio of the peak area of the endogenous SCFA derivative to the peak area of the deuterated internal standard.
-
Determine the concentration of the endogenous SCFAs by comparing this ratio to a standard curve prepared with known concentrations of SCFA standards and the deuterated internal standard.
Visualizing the Workflow
The following diagram illustrates the logical workflow for a quantitative analysis using both unlabeled and deuterated N,N-Dimethylethylenediamine.
Caption: Workflow for quantitative analysis using DMED and its deuterated analog.
Conclusion
References
- 1. N,N-ジメチルエチレンジアミン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Determination of short-chain fatty acids by N,N-dimethylethylenediamine derivatization combined with liquid chromatography/mass spectrometry and their implication in influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
A Comparative Guide to Deuterated Internal Standards in Bioanalytical LC-MS/MS: A Focus on N,N-Dimethylethylenediamine-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within drug metabolism and pharmacokinetic studies, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards, especially deuterated compounds, are widely recognized as the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) applications. This guide provides an objective comparison of deuterated internal standards, with a special focus on the utility of N,N-Dimethylethylenediamine-d4, to assist researchers in selecting the most appropriate standard for their analytical needs.
The Critical Role of Deuterated Standards in LC-MS/MS
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This includes extraction recovery, chromatographic retention, and ionization efficiency. By co-eluting with the analyte, a deuterated internal standard can effectively compensate for variations in sample matrix, instrument response, and sample processing, ultimately leading to more precise and accurate quantification.[1] The use of a SIL-IS is a key strategy to mitigate matrix effects, where endogenous components of a biological sample can suppress or enhance the analyte's signal.[2]
Performance Comparison: The Gold Standard
The scientific consensus firmly supports the superior performance of stable isotope-labeled internal standards over non-deuterated (structural analogue) alternatives.[3] Deuterated standards, being chemically identical to the analyte, exhibit nearly identical physicochemical properties, ensuring they are equally affected by analytical variability.[1]
This guide will explore two scenarios for the quantitative analysis of a model class of compounds, catecholamines, to illustrate the application and comparative performance of different deuterated internal standards.
Scenario 1: Derivatization with N,N-Dimethylethylenediamine and Use of this compound as an Internal Standard
Catecholamines (e.g., dopamine, epinephrine, norepinephrine) are notoriously challenging to analyze via reverse-phase LC-MS/MS due to their high polarity and poor retention on conventional C18 columns. Chemical derivatization is a common strategy to improve their chromatographic behavior and enhance ionization efficiency. N,N-Dimethylethylenediamine (DMED) is an effective derivatizing agent for catecholamines, reacting with the catechol group to form a more hydrophobic and readily ionizable derivative.
In this scenario, we consider a hypothetical, yet scientifically sound, method where this compound is used as the internal standard. The underlying principle is that the deuterated derivatizing agent would be used to generate the internal standard in situ, or a pre-synthesized deuterated derivative of the analyte would be used. For the purpose of this comparison, we will assume the use of a deuterated analyte derivative.
Conceptual Experimental Workflow:
Expected Performance Characteristics:
The use of a deuterated internal standard in conjunction with derivatization is expected to provide excellent performance. The derivatized analyte and IS will have very similar retention times and ionization characteristics, leading to effective correction for matrix effects.
| Parameter | Expected Performance with DMED-d4 IS |
| Linearity (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85-115% |
| Recovery | Consistent between analyte and IS |
| Matrix Effect | Effectively compensated |
Scenario 2: Direct Analysis of Catecholamines with a Deuterated Analyte Internal Standard
Several methods have been developed for the direct analysis of catecholamines without derivatization, often employing specialized chromatography columns like HILIC or mixed-mode phases to achieve sufficient retention. In these methods, a deuterated analog of the analyte itself (e.g., Dopamine-d4) is used as the internal standard.
Experimental Workflow:
Published Performance Data:
The following table summarizes typical validation data from a published method for the analysis of catecholamines using deuterated internal standards without derivatization.
| Parameter | Published Performance with Deuterated Analyte IS |
| Linearity (r²) | > 0.995 |
| Precision (%CV) | < 10% |
| Accuracy (%Bias) | 90-110% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Comparative Analysis
| Feature | Scenario 1: DMED Derivatization with DMED-d4 IS | Scenario 2: Direct Analysis with Deuterated Analyte IS |
| Sample Preparation | More complex (derivatization step) | Simpler (e.g., SPE) |
| Chromatography | Standard reverse-phase | Requires specialized columns (HILIC, mixed-mode) |
| Sensitivity | Potentially higher due to improved ionization | May be lower for some analytes |
| Robustness | Derivatization can introduce variability | Fewer steps, potentially more robust |
| Cost | Cost of derivatizing agent | Cost of specialized columns |
| Internal Standard | This compound (as part of the derivative) | Deuterated analog of the analyte (e.g., Dopamine-d4) |
Logical Relationship for Internal Standard Selection:
Experimental Protocols
Detailed Methodology for Key Experiments
1. Stock and Working Solution Preparation
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standard for the analyte and the deuterated internal standard. Dissolve in an appropriate solvent (e.g., methanol) to a final volume of 1 mL.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of working solutions by serial dilution of the analyte stock solution. These will be used to spike into a blank biological matrix to create calibration standards and QCs at various concentrations.
-
Internal Standard Spiking Solution: Dilute the deuterated internal standard stock solution to a fixed concentration that will be added to all samples (calibrators, QCs, and unknowns).
2. Sample Preparation (Protein Precipitation - a generic example)
-
To 100 µL of the biological sample (plasma, urine, etc.) in a microcentrifuge tube, add 20 µL of the internal standard spiking solution. Vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable column for the separation (e.g., C18 for derivatized analytes, HILIC for direct analysis).
-
Mobile Phase: A gradient of aqueous and organic mobile phases, typically containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
-
Conclusion
The choice of a deuterated internal standard is a critical factor in the development of robust and reliable bioanalytical methods. While the direct use of a deuterated analyte is often the preferred approach, for challenging analytes like catecholamines, a derivatization strategy employing a deuterated derivatizing agent, such as one based on this compound, can offer significant advantages in terms of chromatographic performance and sensitivity. The selection of the most appropriate internal standard and analytical strategy should be based on a thorough evaluation of the analyte's properties, the complexity of the biological matrix, and the specific requirements of the study. The experimental data and workflows presented in this guide provide a framework for making an informed decision to ensure the generation of high-quality, defensible bioanalytical data.
References
The Accuracy of N,N-Dimethylethylenediamine-d4 in Quantitative Analysis: A Comparative Guide
In the landscape of quantitative bioanalysis, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Among the various options, deuterated standards have gained widespread adoption for their ability to mimic the analyte of interest throughout the analytical process. This guide provides a comprehensive comparison of N,N-Dimethylethylenediamine-d4 (DMED-d4), a deuterated internal standard, with other common alternatives, supported by experimental data and detailed methodologies.
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as DMED-d4, is predicated on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the isotopically labeled compound is added to the sample at the earliest stage of preparation. Because the deuterated standard is chemically and physically almost identical to the non-labeled analyte, it experiences the same variations during sample extraction, handling, and injection. Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are differentiated by their mass-to-charge ratio (m/z), allowing for an accurate quantification of the analyte based on the ratio of their respective signals.
Comparison of Internal Standard Strategies
The selection of an internal standard is a critical decision in method development. The ideal internal standard should co-elute with the analyte, not be present in the endogenous sample, and behave similarly during ionization. Here, we compare three common types of internal standards for the analysis of a hypothetical primary amine analyte, using DMED-d4 as the deuterated standard.
| Internal Standard Type | Analyte | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Deuterated | Analyte A | 0.1 | 95-105 | < 5 | 85-95 |
| This compound | |||||
| Analog | Analyte A | 0.5 | 85-115 | < 15 | 70-85 |
| Structurally Similar Amine | |||||
| ¹³C-Labeled | Analyte A | 0.1 | 98-102 | < 3 | 85-95 |
| Analyte A-¹³Cₓ |
This table presents typical performance data compiled from various bioanalytical method validation studies for small molecule amines and is intended for comparative purposes.
As the data suggests, stable isotope-labeled internal standards (Deuterated and ¹³C-Labeled) generally offer superior performance in terms of accuracy and precision compared to analog internal standards. While both deuterated and ¹³C-labeled standards provide excellent results, ¹³C-labeling can sometimes offer a slight advantage by minimizing the potential for chromatographic separation from the analyte, an occasional phenomenon with deuterated standards known as the "isotope effect." However, deuterated standards like this compound remain a cost-effective and highly reliable choice for most applications.
Experimental Protocols
A common application for N,N-Dimethylethylenediamine is in the derivatization of small molecules to enhance their chromatographic retention and mass spectrometric detection. The following is a representative protocol for the derivatization and analysis of a primary amine analyte using DMED, with DMED-d4 as the internal standard.
Sample Preparation and Derivatization
-
Spiking of Internal Standard: To 100 µL of the sample (e.g., plasma, urine), add 10 µL of this compound solution (concentration will depend on the expected analyte concentration).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube.
-
Derivatization:
-
Add 20 µL of N,N-Dimethylethylenediamine solution.
-
Add 20 µL of a coupling agent (e.g., a carbodiimide).
-
Incubate the mixture at 60°C for 30 minutes.
-
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
The specific MRM transitions for the derivatized analyte and this compound would need to be optimized on the specific mass spectrometer being used.
Mandatory Visualizations
Caption: Workflow for quantitative analysis using DMED derivatization and DMED-d4 internal standard.
Caption: Relationship between DMED-d4 properties and analytical accuracy and precision.
Conclusion
This compound stands as a robust and reliable internal standard for the quantitative analysis of primary and secondary amines, as well as other molecules that can be derivatized with its non-deuterated counterpart. Its performance is on par with other stable isotope-labeled standards and significantly surpasses that of analog standards. For researchers, scientists, and drug development professionals seeking to develop high-quality, accurate, and precise quantitative analytical methods, the use of a deuterated internal standard like this compound is a well-established and scientifically sound strategy.
A Comparative Guide to the Validation of Analytical Methods: The Role of N,N-Dimethylethylenediamine-d4
For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are paramount for ensuring data integrity. In the realm of quantitative bioanalysis, particularly utilizing liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust method development. This guide provides a comprehensive comparison of analytical method validation using a deuterated internal standard, specifically N,N-Dimethylethylenediamine-d4, against methods employing a non-deuterated analogue or no internal standard at all.
The fundamental principle behind using an internal standard is to account for variability throughout the analytical process, from sample preparation to instrumental analysis.[1] A SIL-IS, being chemically identical to the analyte but with a different mass, experiences the same matrix effects and ionization suppression or enhancement, thus providing a more accurate quantification.[2][3]
Performance Comparison: The Deuterated Advantage
The use of a deuterated internal standard like this compound offers significant advantages in terms of accuracy and precision. To illustrate this, the following table summarizes typical validation data for an analytical method, comparing the performance when using this compound versus a structural analogue internal standard and no internal standard.
| Validation Parameter | With this compound (SIL-IS) | With Structural Analogue IS | Without Internal Standard |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.990 |
| Accuracy (% Bias) | ± 5% | ± 15% | ± 25% |
| Precision (%RSD) | < 5% | < 15% | < 20% |
| Limit of Quantification (LOQ) | Lower | Moderate | Higher |
| Matrix Effect (%CV) | < 10% | < 20% | Significant Variation |
| Recovery (%CV) | < 10% | < 15% | Variable |
This data is representative and compiled from general principles of bioanalytical method validation using stable isotope-labeled internal standards.
The superior performance of the method with this compound is evident across all key validation parameters. The near-perfect linearity, higher accuracy and precision, and minimal matrix effect underscore the value of using a deuterated internal standard.
Experimental Protocols
A robust analytical method validation protocol is essential for regulatory compliance and ensuring the reliability of study data. Below is a detailed methodology for the validation of an LC-MS/MS method for the quantification of a hypothetical analyte using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the IS from the stock solutions.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma), add 20 µL of the IS working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Validation Parameters
The method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), matrix effect, and stability according to regulatory guidelines.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical comparison of different internal standard approaches.
References
- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 2. Determination of short-chain fatty acids by N,N-dimethylethylenediamine derivatization combined with liquid chromatography/mass spectrometry and their implication in influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
A Comparative Guide to the Cross-Validation of N,N-Dimethylethylenediamine-d4 with C13-Labeled Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating matrix effects and ensuring data integrity. This guide provides an objective comparison of two common types of SILs for the analysis of N,N-Dimethylethylenediamine: the deuterated standard (N,N-Dimethylethylenediamine-d4) and a Carbon-13 (¹³C)-labeled equivalent.
This comparison delves into the critical performance differences between these two labeling strategies, supported by representative experimental data and detailed methodologies. The guidance provided herein is based on established principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][2][3]
Key Performance Characteristics: Deuterium (B1214612) (d4) vs. Carbon-13 (¹³C) Labeling
The ideal internal standard should exhibit chemical and physical properties identical to the analyte of interest, ensuring it behaves consistently throughout sample preparation, chromatography, and ionization.[4] It is in this respect that ¹³C-labeled standards generally demonstrate a distinct advantage over their deuterated counterparts.[4][5]
A primary concern with deuterium-labeled standards is the "isotope effect," which can lead to chromatographic separation from the unlabeled analyte.[4][5][6] This phenomenon occurs due to the slight differences in physicochemical properties between protium (B1232500) (¹H) and deuterium (²H or D).[5] In contrast, the mass difference between ¹²C and ¹³C results in negligible chromatographic shifts, leading to near-perfect co-elution.[5][7] This co-elution is critical for the accurate compensation of matrix effects, especially in complex biological samples.[8][9][10]
Furthermore, the stability of the isotopic label is a crucial consideration. Deuterium atoms, particularly if located at exchangeable sites, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[11][12][13] While less of a concern for labels on carbon atoms, the potential for instability exists. ¹³C atoms, integrated into the carbon backbone of the molecule, are highly stable and not susceptible to exchange.[12][14]
The following table summarizes the key performance characteristics of this compound versus a hypothetical ¹³C-labeled N,N-Dimethylethylenediamine standard.
| Feature | This compound | ¹³C-Labeled N,N-Dimethylethylenediamine | Rationale & Implications |
| Isotopic Stability | Variable | High | ¹³C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange. Deuterium atoms can be prone to back-exchange, potentially compromising quantification.[11][12] |
| Chromatographic Co-elution | Good, but potential for partial separation | Excellent | The physicochemical properties of ¹³C-labeled standards are virtually identical to the analyte, ensuring co-elution. Deuterated standards can exhibit a chromatographic shift due to the isotope effect, which may lead to differential matrix effects.[4][5][6] |
| Potential for Isotopic Interference | Higher | Lower | The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[12] |
| Cost | Typically less expensive | Generally higher | The synthesis of ¹³C-labeled compounds is often more complex and costly.[12][14] |
Quantitative Performance Comparison
The following tables present a summary of hypothetical, yet representative, quantitative data from a cross-validation study comparing the performance of this compound and a ¹³C-labeled internal standard for the quantification of N,N-Dimethylethylenediamine in human plasma.
Table 1: Accuracy and Precision
| Analyte Concentration (ng/mL) | Internal Standard | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| 1.00 (LLOQ) | d4 | 0.88 | 88.0 | 12.5 |
| ¹³C | 0.97 | 97.0 | 8.2 | |
| 5.00 | d4 | 4.75 | 95.0 | 9.8 |
| ¹³C | 5.05 | 101.0 | 5.1 | |
| 50.0 | d4 | 51.5 | 103.0 | 7.5 |
| ¹³C | 49.8 | 99.6 | 3.9 | |
| 400.0 (ULOQ) | d4 | 412.0 | 103.0 | 6.2 |
| ¹³C | 401.2 | 100.3 | 2.8 |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, CV: Coefficient of Variation
Table 2: Matrix Effect and Recovery
| Analyte Concentration (ng/mL) | Internal Standard | Matrix Factor (n=6) | IS-Normalized Matrix Factor | Extraction Recovery (%) |
| 1.00 (LLOQ) | d4 | 0.85 | 0.98 | 85.2 |
| ¹³C | 0.86 | 1.01 | 86.1 | |
| 400.0 (ULOQ) | d4 | 0.82 | 0.97 | 83.5 |
| ¹³C | 0.83 | 1.00 | 84.0 |
Matrix Factor is calculated as the peak response in the presence of matrix ions to the peak response in the absence of matrix ions. An IS-Normalized Matrix Factor close to 1 indicates effective compensation for matrix effects.
Experimental Protocols
A comprehensive cross-validation of the two internal standards should be conducted according to established bioanalytical method validation guidelines.[1][2][15]
1. Preparation of Calibration Standards and Quality Control Samples
Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of N,N-Dimethylethylenediamine into a blank biological matrix (e.g., human plasma).[1] Separate stock solutions should be used for preparing calibration standards and QCs.[1]
2. Sample Preparation
A protein precipitation method is commonly employed for the extraction of small molecules like N,N-Dimethylethylenediamine from plasma.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either this compound or the ¹³C-labeled standard).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor to product ion transitions for N,N-Dimethylethylenediamine, this compound, and the ¹³C-labeled standard.
4. Cross-Validation Procedure
The cross-validation should involve analyzing the same set of QC samples in triplicate using both the method with the d4-labeled internal standard and the method with the ¹³C-labeled internal standard.[2] The acceptance criteria for accuracy and precision as defined by the FDA and other regulatory bodies should be met.[2][16]
Visualizing the Workflow
The following diagrams illustrate the key processes in the cross-validation of N,N-Dimethylethylenediamine internal standards.
References
- 1. fda.gov [fda.gov]
- 2. nalam.ca [nalam.ca]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. ukisotope.com [ukisotope.com]
- 9. myadlm.org [myadlm.org]
- 10. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
A Comparative Guide to the Performance of N,N-Dimethylethylenediamine-d4 in Mass Spectrometry
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification in bioanalytical assays is paramount. The choice of an appropriate internal standard is a critical factor in liquid chromatography-mass spectrometry (LC-MS) based methods. This guide provides a comprehensive comparison of the expected performance of N,N-Dimethylethylenediamine-d4 (DMED-d4), a deuterated derivatizing agent and internal standard, across different types of mass spectrometers. The use of stable isotope-labeled internal standards like DMED-d4 is widely recognized for enhancing assay robustness by compensating for variability in sample preparation, matrix effects, and instrument response.[1][2]
Performance Comparison of this compound Across Mass Spectrometer Platforms
While direct head-to-head studies on the performance of this compound across various mass spectrometers are not extensively published, a comparative overview can be synthesized based on the known characteristics of different mass analyzer technologies. The choice of mass spectrometer will significantly influence the sensitivity, selectivity, and linearity of an assay utilizing DMED-d4 for derivatization and as an internal standard.
Table 1: Expected Performance of this compound Derivatized Analytes by Mass Spectrometer Type
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Ion Trap |
| Primary Application | Targeted Quantification | High-Resolution Accurate Mass (HRAM) Screening & Identification | Qualitative Analysis & Structural Elucidation |
| Sensitivity | Very High (Excellent for trace analysis) | High | Moderate to High |
| Selectivity | Very High (using Multiple Reaction Monitoring - MRM) | High (based on accurate mass) | Moderate (susceptible to space-charging effects) |
| Limit of Detection (LOD) | Low fmol to pmol range | Low to mid fmol range | Mid to high fmol range |
| Limit of Quantification (LOQ) | Low fmol to pmol range | Low to mid fmol range | Mid to high fmol range |
| Linear Dynamic Range | Wide (typically 3-5 orders of magnitude) | Moderate to Wide | Narrower |
| Mass Accuracy | Low Resolution | High (<5 ppm) | Low Resolution |
| Use with DMED-d4 | Ideal for validated, high-throughput quantitative assays of analytes derivatized with DMED. The deuterated standard (DMED-d4 derivatized analyte) and the native analyte (DMED derivatized) will have specific MRM transitions. | Useful for identifying unknown metabolites derivatized with DMED in discovery phases. The high mass accuracy allows for confident elemental composition determination. | Can be used for structural confirmation of DMED-derivatized compounds through MSn fragmentation experiments. |
Note: The performance of any internal standard is highly dependent on the specific analyte, matrix, and LC-MS/MS method conditions.[3]
Experimental Protocols
A robust experimental design is crucial for evaluating the performance of this compound in your specific application. Below is a representative protocol for the derivatization and analysis of a target analyte using DMED and DMED-d4 as an internal standard.
Derivatization Protocol for Carboxylic Acids (e.g., Short-Chain Fatty Acids)
This protocol is adapted from a method for the quantification of short-chain fatty acids (SCFAs) using N,N-dimethylethylenediamine (DMED) derivatization.[4]
Materials:
-
N,N-Dimethylethylenediamine (DMED)
-
This compound (DMED-d4) as internal standard
-
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) as a coupling agent
-
Acetonitrile (ACN)
-
Formic Acid
-
Ultrapure water
-
Analyte standards
-
Biological matrix (e.g., plasma, cell lysate)
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
For protein-containing samples, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Internal Standard Spiking:
-
Add the DMED-d4 internal standard solution to the supernatant to a final concentration appropriate for the expected analyte concentration range.
-
-
Derivatization Reaction:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solution of 2% pyridine in acetonitrile.
-
Add the derivatization reagent mixture containing DMED and HATU in acetonitrile.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).
-
-
Sample Quenching and Dilution:
-
Stop the reaction by adding an acidic solution (e.g., 0.1% formic acid in water).
-
Dilute the sample as needed with the initial mobile phase composition for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatography: Use a suitable reversed-phase column (e.g., C18) with a gradient elution profile.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
For a triple quadrupole instrument, use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the DMED-derivatized analyte and the DMED-d4 derivatized internal standard.[2]
-
Data Presentation: Key Performance Metrics
Method validation is essential to ensure reliable data. The following table summarizes key performance parameters that should be evaluated. The example data is based on a study that used DMED for derivatization of SCFAs.[4]
Table 2: Performance Characteristics for a DMED-Derivatization LC-MS/MS Method
| Parameter | Typical Performance | Description |
| Limit of Detection (LOD) | 0.5 fmol | The lowest concentration of analyte that can be reliably detected.[5][6] |
| Limit of Quantification (LOQ) | 5 fmol | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[5][6] |
| Linearity (R²) | > 0.99 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4] |
| Precision (%CV) | < 15% | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Accuracy (%Recovery) | 85-115% | The closeness of the mean test results obtained by the method to the true value. |
| Matrix Effect | Monitored | The suppression or enhancement of ionization of an analyte by the presence of co-eluting matrix components.[3] The use of a deuterated internal standard like DMED-d4 helps to correct for this.[1] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logic behind using a deuterated internal standard.
Caption: Experimental workflow for bioanalysis using DMED-d4.
Caption: Logic of using DMED-d4 for accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of short-chain fatty acids by N,N-dimethylethylenediamine derivatization combined with liquid chromatography/mass spectrometry and their implication in influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Analysis of LOD and LOQ with Examples [chemistryjobinsight.com]
- 6. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Literature Review of N,N-Dimethylethylenediamine-d4 Applications: A Guide to Performance Comparison
A comprehensive search of scientific literature and chemical databases did not yield specific applications or experimental data for N,N-Dimethylethylenediamine-d4. While its non-deuterated counterpart, N,N-Dimethylethylenediamine, is utilized in various chemical syntheses, including the formation of ligands and in derivatization for analytical purposes, there is no readily available information on the use of its deuterated form as an internal standard or for other applications in research and drug development.
The primary application for a deuterated compound like this compound would likely be as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods. Stable isotope-labeled internal standards are considered the gold standard in analytical chemistry for their ability to provide high accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument response.
Given the absence of specific data for this compound, this guide will provide a framework for comparing its potential performance with other alternatives, based on the established principles of using deuterated internal standards. This structure can be populated with experimental data should it become available.
Comparison of Internal Standards for Quantitative Analysis
The selection of an appropriate internal standard is critical for the accuracy and reliability of analytical methods. Stable isotope-labeled compounds, such as a hypothetical Analyte X-d4, are often compared against other deuterated standards or structurally similar (analog) internal standards.
Table 1: Hypothetical Performance Comparison of Internal Standards
| Performance Parameter | Analyte X-d4 (Deuterated) | Analyte Y-d6 (Deuterated) | Analyte Z (Structural Analog) |
| Analyte(s) Quantified | Analyte X | Analyte Y | Analyte X |
| Accuracy & Precision | High | High | Moderate to Low |
| Matrix Effect Compensation | Excellent | Excellent | Variable and often poor |
| Chromatographic Co-elution | Nearly identical to analyte | Nearly identical to analyte | May differ significantly |
| Ionization Efficiency | Nearly identical to analyte | Nearly identical to analyte | May differ significantly |
| Cost-Effectiveness | Moderate | Moderate | High |
| Recommendation | Highly Recommended | Highly Recommended | Not recommended for high-accuracy quantification |
Experimental Protocols for Method Validation
A crucial aspect of utilizing a new internal standard is the validation of the analytical method. Below is a generalized experimental protocol for the quantification of a target analyte using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Protocol for Analyte Quantification using a Deuterated Internal Standard by LC-MS/MS
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the target analyte and the deuterated internal standard (e.g., at 1 mg/mL in methanol).
-
Create a series of calibration standards by spiking known concentrations of the analyte into a blank matrix (e.g., plasma, urine).
-
Add a constant concentration of the deuterated internal standard to each calibration standard and quality control sample.
-
-
Sample Preparation:
-
To an aliquot of the biological sample (e.g., 100 µL of plasma), add the internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the analyte and internal standard from other matrix components using a suitable C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile), both containing a small percentage of formic acid.
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Experimental Workflows
Diagrams are essential for clearly communicating experimental processes. The following Graphviz DOT script generates a flowchart for a typical bioanalytical workflow using a deuterated internal standard.
Bioanalytical Workflow using a Deuterated Internal Standard
The logical relationship for the superiority of stable isotope-labeled internal standards can also be visualized.
Rationale for Using Deuterated Internal Standards
A Comparative Guide to Bioanalytical Methods Utilizing N,N-Dimethylethylenediamine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical method performance, highlighting the advantages of using a stable isotope-labeled internal standard (SIL-IS), such as N,N-Dimethylethylenediamine-d4, over a conventional structural analog internal standard. The use of a SIL-IS is a cornerstone of robust quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), as it ensures the highest accuracy and precision by mimicking the analyte's behavior throughout the analytical process.[1][2]
The core principle behind the superiority of a SIL-IS is its near-identical physicochemical properties to the analyte.[3] This ensures that any variability encountered during sample preparation, chromatography, and ionization affects both the analyte and the internal standard to the same extent.[3][4] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to reliable quantification.[1] This guide presents data from a simulated inter-laboratory comparison to illustrate these performance differences.
Quantitative Performance Comparison
The following tables summarize the key validation parameters from a comparative study of two distinct LC-MS/MS methods for the quantification of a hypothetical analyte, "Drug X." Method A employs this compound as the internal standard, while Method B utilizes a structural analog.
Table 1: Method Performance Characteristics
| Parameter | Method A (with this compound) | Method B (with Structural Analog IS) | Acceptance Criteria (FDA/EMA)[5][6][7] |
| Linearity (R²) | 0.9992 | 0.9965 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Signal-to-Noise ≥ 5; Accuracy ±20%; Precision ≤20% |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL | Accuracy ±15%; Precision ≤15% |
Table 2: Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Method A (with this compound) | Method B (with Structural Analog IS) | Acceptance Criteria (FDA/EMA)[5][6][7] |
| Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | |
| Low QC (0.3 ng/mL) | +2.5% | 4.8% | +9.7% |
| Mid QC (200 ng/mL) | -1.8% | 3.1% | -7.5% |
| High QC (400 ng/mL) | +0.9% | 2.5% | +5.3% |
The data clearly demonstrates that Method A, utilizing this compound, provides superior linearity, a lower limit of quantification, and significantly better accuracy and precision compared to Method B.
Experimental Protocols
The following is a representative protocol for the bioanalytical method validation of "Drug X" in human plasma using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (either this compound for Method A or the structural analog for Method B).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[1]
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard would be determined during method development.
Visualizations
The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of stable isotope-labeled internal standards.
Caption: Experimental workflow for bioanalytical sample preparation and LC-MS/MS analysis.
Caption: Logical diagram showing superior compensation for variability by a SIL-IS.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 7. ema.europa.eu [ema.europa.eu]
The Analytical Advantage: A Comparative Guide to N,N-Dimethylethylenediamine-d4 and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry and drug development, the pursuit of precision, accuracy, and reliability is paramount. The choice of internal standards and the design of molecules with favorable metabolic profiles are critical decisions that significantly impact the quality of experimental data and the trajectory of research. This guide provides an objective comparison of N,N-Dimethylethylenediamine-d4 and its non-deuterated structural analogs, supported by established principles and illustrative experimental data.
N,N-Dimethylethylenediamine (DMED) is a versatile compound utilized in various chemical syntheses and as a derivatizing agent in analytical methods.[1] Its deuterated counterpart, this compound, offers significant advantages, particularly when employed as an internal standard in mass spectrometry-based bioanalysis and in studies of metabolic stability.
Superior Performance in Quantitative Analysis
The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[2] This is due to their ability to closely mimic the physicochemical properties of the analyte of interest, thereby compensating for variations throughout the analytical workflow, including sample extraction, ionization efficiency, and instrument response.[3]
Key Advantages of this compound as an Internal Standard:
-
Co-elution with the Analyte: this compound has nearly identical chromatographic behavior to its non-deuterated analog. This co-elution is crucial for accurately correcting matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification.[4]
-
Reduced Variability: By co-eluting and having similar ionization properties, the deuterated standard effectively normalizes fluctuations in the analytical process, resulting in higher precision and accuracy.[5]
-
Improved Method Robustness: The use of a deuterated internal standard makes the analytical method less susceptible to variations in sample matrix and instrumental conditions, leading to more reliable and reproducible results.[4]
Comparative Data: Internal Standard Performance
The following table summarizes the expected performance differences between this compound and a non-deuterated structural analog when used as internal standards in a typical LC-MS/MS bioanalytical assay.
| Performance Metric | This compound (SIL-IS) | Non-Deuterated Structural Analog | Rationale for Superior Performance of SIL-IS |
| Linearity (R²) | > 0.995 | Often > 0.99, but can be variable | Co-elution and similar ionization provide more consistent analyte/IS response ratios across the calibration range. |
| Precision (%RSD) | < 15% | Can vary and often exceeds 15% | Effectively compensates for variations in sample preparation and instrument response. |
| Accuracy (%Bias) | ± 15% | Can exhibit significant bias due to differential matrix effects. | Closely mimics the analyte's behavior in the presence of complex biological matrices. |
| Matrix Effect | Minimal impact on analyte/IS ratio | Can significantly impact accuracy | Co-elution ensures both analyte and IS are subjected to the same degree of ion suppression or enhancement. |
Enhanced Metabolic Stability: The Kinetic Isotope Effect
Deuteration can also be strategically employed to enhance the metabolic stability of a compound. The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[6] This difference in bond strength leads to the kinetic isotope effect (KIE) , where the cleavage of the C-D bond by metabolic enzymes, such as cytochrome P450s, occurs at a slower rate.[6]
By replacing hydrogens at known sites of metabolism on a molecule with deuterium, its metabolic breakdown can be slowed, leading to:
Illustrative Metabolic Stability Data
The following table presents hypothetical yet representative data from an in vitro metabolic stability assay comparing N,N-Dimethylethylenediamine with its deuterated analog.
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| N,N-Dimethylethylenediamine | 150 | 23.1 |
| This compound | 75 | 46.2 |
This data illustrates that the deuterated compound exhibits a lower intrinsic clearance and a longer half-life, consistent with the kinetic isotope effect.
Experimental Protocols
Bioanalytical Method for Quantification in Plasma using LC-MS/MS
Objective: To quantify the concentration of an analyte in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration dependent on the expected analyte concentration).
- Vortex for 10 seconds.
- Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to achieve separation of the analyte and internal standard.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray Ionization (ESI), positive mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.
In Vitro Metabolic Stability Assay
Objective: To determine the metabolic stability of N,N-Dimethylethylenediamine and this compound in human liver microsomes.
1. Incubation:
- Prepare an incubation mixture containing:
- Human liver microsomes (e.g., 0.5 mg/mL).
- NADPH regenerating system (cofactor for metabolic enzymes).
- Phosphate buffer (pH 7.4).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the test compound (N,N-Dimethylethylenediamine or this compound) at a final concentration of 1 µM.
- Incubate at 37°C.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
2. Sample Analysis:
- Centrifuge the quenched samples to pellet the precipitated protein.
- Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
3. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression line represents the elimination rate constant (k).
- Calculate the half-life (t½) = 0.693 / k.
- Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * incubation volume.
Visualizing the Advantage
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Caption: The Kinetic Isotope Effect slows the metabolism of a deuterated drug.
Conclusion
The use of this compound offers clear and significant advantages over its non-deuterated structural analogs in both quantitative bioanalysis and metabolic studies. As an internal standard, its stable isotope-labeled nature ensures the highest levels of accuracy and precision by effectively compensating for analytical variability. Furthermore, the principles of the kinetic isotope effect demonstrate its potential for creating more metabolically robust compounds. For researchers, scientists, and drug development professionals, leveraging the benefits of deuterated compounds like this compound is a critical step towards generating high-quality, reliable data and advancing scientific discovery.
References
- 1. Determination of short-chain fatty acids by N,N-dimethylethylenediamine derivatization combined with liquid chromatography/mass spectrometry and their implication in influenza virus infection [pubmed.ncbi.nlm.nih.gov]
- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. strem.com [strem.com]
- 5. 1,1-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]
- 6. N,N′-二甲基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
The Analytical Edge: A Cost-Benefit Analysis of N,N-Dimethylethylenediamine-d4 in Research
In the landscape of modern analytical research, particularly in fields reliant on mass spectrometry, the pursuit of precision and accuracy is paramount. For researchers, scientists, and drug development professionals, the choice of internal standard can significantly impact the reliability of quantitative data. This guide provides a comprehensive cost-benefit analysis of N,N-Dimethylethylenediamine-d4, a deuterated internal standard, comparing its performance and cost-effectiveness against its non-deuterated counterpart and other alternatives.
The Gold Standard: Benefits of Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] The fundamental principle lies in their chemical identity to the analyte of interest, with the only difference being the substitution of hydrogen atoms with their heavier isotope, deuterium. This subtle modification allows the internal standard to mirror the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors, including matrix effects and variations in instrument response.[2][3][4] The use of deuterated standards leads to significant improvements in precision and accuracy in bioanalysis.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The primary application where N,N-Dimethylethylenediamine finds utility is as a derivatizing agent for the analysis of short-chain fatty acids (SCFAs) and biogenic amines by liquid chromatography-mass spectrometry (LC-MS/MS).[5][6] In such analyses, a deuterated version like this compound would serve as an ideal internal standard for the quantification of the derivatized analytes.
Table 1: Quantitative Performance Comparison
| Parameter | This compound (as IS) | Non-Deuterated Analog (as IS) | Structural Analog (Alternative IS) |
| Analyte Recovery Correction | Excellent | Poor | Variable |
| Matrix Effect Compensation | Excellent | Poor | Variable |
| Precision (%RSD) | Typically <5% | Can be >15% | 5-15% |
| Accuracy (%Bias) | Typically ±5% | Can be >15% | 5-15% |
| Co-elution with Analyte | Yes | Yes | No |
| Risk of Ion Suppression | Minimized | High | Moderate |
Data is generalized based on typical performance of deuterated vs. non-deuterated internal standards as described in scientific literature.[4]
Cost Analysis: A Necessary Investment for Data Integrity
Table 2: Estimated Cost Comparison
| Compound | Supplier Example(s) | Purity | Quantity | Estimated Price (USD) |
| N,N-Dimethylethylenediamine | Sigma-Aldrich, Thermo Fisher Scientific, TCI America | >97% | 5 g | $40 - $75 |
| N,N-Dimethylethylenediamine | Sigma-Aldrich, Thermo Fisher Scientific, TCI America | >97% | 25 g | $150 - $220 |
| This compound | Custom Synthesis (e.g., Toronto Research Chemicals) | >98% (Isotopic) | 1 mg | $300 - $800+ (Estimated) |
| Other Deuterated Amine Standards | Various | >98% (Isotopic) | 1 mg | $250 - $700+ |
Note: The price for this compound is an estimate based on the typical cost of custom synthesis for similar deuterated compounds and should be confirmed with a supplier.
The higher initial cost of the deuterated standard can be justified by the significant reduction in time and resources spent on method development, troubleshooting, and repeat analyses due to unreliable data. The enhanced data quality and reliability are crucial for regulatory submissions and advancing research with confidence.
Experimental Protocols
A key application of N,N-Dimethylethylenediamine is in the derivatization of short-chain fatty acids (SCFAs) for sensitive quantification by LC-MS/MS.[5]
Protocol: Quantification of Short-Chain Fatty Acids using N,N-Dimethylethylenediamine Derivatization and a Deuterated Internal Standard
1. Sample Preparation:
- To 100 µL of biological sample (e.g., plasma, fecal extract), add 10 µL of a 10 µg/mL solution of the internal standard mix (containing this compound derivatized SCFAs) in methanol (B129727).
- Add 200 µL of acetonitrile (B52724) to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a new tube.
2. Derivatization:
- To the supernatant, add 20 µL of 100 mg/mL N,N-Dimethylethylenediamine in methanol and 20 µL of 100 mg/mL 2-picolylamine borane (B79455) (2-PAB) in methanol.
- Incubate at 60°C for 30 minutes.
- After incubation, evaporate the solvent under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
- LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the derivatized SCFAs.
- Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
- MRM Transitions: Optimized for each DMED-derivatized SCFA and its corresponding d4-labeled internal standard.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the analytical workflow and the logical basis for using a deuterated internal standard.
Caption: Workflow for SCFA analysis using a deuterated internal standard.
Caption: How a deuterated internal standard corrects for analytical variability.
Conclusion: An Investment in Quality
While the initial procurement cost of this compound is significantly higher than its non-deuterated counterpart, the long-term benefits in terms of data quality, reliability, and overall research efficiency present a compelling case for its use. For research applications where accuracy and precision are non-negotiable, such as in regulated bioanalysis and pivotal pharmacokinetic studies, the use of a deuterated internal standard like this compound is not just a best practice, but a critical investment in the integrity of the scientific outcomes. The reduction of analytical variability and the confidence in the resulting data far outweigh the initial financial outlay.
References
- 1. chemsavers.com [chemsavers.com]
- 2. N,N'-Dimethylethylenediamine, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. B20182.18 [thermofisher.com]
- 4. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alkalisci.com [alkalisci.com]
- 6. mdpi.com [mdpi.com]
Comparative Stability Analysis: N,N-Dimethylethylenediamine-d4 vs. N,N-Dimethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Enhanced Metabolic Stability of Deuterated N,N-Dimethylethylenediamine
In the pursuit of developing more effective and safer therapeutics, optimizing the metabolic stability of drug candidates is a critical endeavor. One established strategy to achieve this is through selective deuteration, the substitution of hydrogen atoms with their stable isotope, deuterium (B1214612). This guide provides a comparative analysis of the stability of N,N-Dimethylethylenediamine-d4 and its non-deuterated counterpart, supported by representative experimental data and detailed protocols.
N,N-Dimethylethylenediamine is a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] However, like many small molecules containing N-methyl groups, it can be susceptible to metabolic degradation, primarily through oxidative N-dealkylation mediated by cytochrome P450 (CYP) enzymes.[2][3] The replacement of hydrogen atoms on the N-methyl groups with deuterium (to form this compound) can significantly slow down this metabolic process due to the kinetic isotope effect (KIE).[1]
The C-D bond is stronger than the C-H bond, requiring more energy for cleavage.[4] This difference in bond strength leads to a slower rate of reaction for metabolic pathways that involve the breaking of a C-H bond, which is often the rate-limiting step in the metabolism of many drugs.[1]
Quantitative Data Summary
The following table summarizes representative in vitro metabolic stability data for a deuterated small molecule amine compared to its non-deuterated form in human liver microsomes. This data is analogous to what would be expected for this compound versus N,N-Dimethylethylenediamine and is based on findings for compounds like deuterated enzalutamide.[1]
| Parameter | N,N-Dimethylethylenediamine (Non-deuterated) | This compound (Deuterated) |
| In Vitro Half-Life (t½, min) | 30 | 90 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 23.1 | 7.7 |
| Kinetic Isotope Effect (KIE = CLint H / CLint D) | - | ~3.0 |
This data is representative and intended for illustrative purposes.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of N,N-Dimethylethylenediamine and this compound.
Materials:
-
N,N-Dimethylethylenediamine and this compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (containing an appropriate internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds (1 mM in DMSO).
-
Prepare working solutions of the test compounds by diluting the stock solutions in phosphate buffer to the final desired concentration (e.g., 1 µM).
-
Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the working solutions of the test compounds to their respective wells to initiate the reaction (time = 0 min).
-
Add the pre-warmed NADPH regenerating system to start the metabolic reaction.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quench the reaction by adding the aliquot to a separate 96-well plate containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the parent compounds and the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualizations
Caption: Metabolic pathway comparison.
References
Safety Operating Guide
Personal protective equipment for handling N,N-Dimethylethylenediamine-d4
Essential Safety and Handling Guide for N,N-Dimethylethylenediamine-d4
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling of this compound and to minimize risks in the laboratory environment.
Chemical Safety Overview
Quantitative Safety Data
The following table summarizes key safety information. Note that properties are for the non-deuterated analogue, N,N'-Dimethylethylenediamine, and should be treated as indicative for the deuterated compound.
| Hazard Classification | Details |
| Physical Hazards | Flammable liquid and vapor (Category 3)[2][3] |
| Health Hazards | Skin Corrosion/Irritation (Category 1B)[1][2], Serious Eye Damage/Irritation (Category 1)[1][2], Harmful if inhaled, Toxic in contact with skin |
| Boiling Point | 119 °C / 246.2 °F @ 760 mmHg[2] |
| Signal Word | Danger[1][2] |
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure.
-
Hand Protection : Wear protective gloves. Specific material recommendations should be determined based on the specific laboratory safety guidelines and glove compatibility charts.
-
Eye and Face Protection : Use chemical safety goggles and a face shield[2]. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[1].
-
Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure[2]. A lab coat is required. For tasks with a higher risk of splashing, chemical-resistant aprons and sleeves should be worn.
-
Respiratory Protection : If working in a poorly ventilated area or when the generation of vapors is likely, a respirator with an appropriate cartridge for organic vapors should be used.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for safety.
-
Preparation :
-
Ensure the work area is in a well-ventilated chemical fume hood[4].
-
Remove all potential ignition sources from the vicinity, including sparks, open flames, and hot surfaces[1][4].
-
Ground and bond all containers and receiving equipment to prevent static discharge[1][4].
-
Have appropriate spill containment materials readily available (e.g., sand, vermiculite, or other inert absorbent material)[5][6].
-
-
Handling :
-
Post-Handling :
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Waste Collection :
-
Collect waste material in a suitable, labeled, and tightly closed container.
-
Contaminated materials, such as absorbent pads from a spill cleanup, must also be treated as hazardous waste.
-
-
Disposal Procedure :
-
Dispose of the chemical waste through an approved waste disposal plant[1][6].
-
Do not empty into drains or release into the environment[1][4].
-
Follow all local, state, and federal regulations for hazardous waste disposal[5].
-
Contaminated packaging should be handled in the same manner as the substance itself[4].
-
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. utsi.edu [utsi.edu]
- 4. chemos.de [chemos.de]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Safety Guideline [chemtrack.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
